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Isoxazol-3-yl(isoxazol-4-yl)methanone chemical structure analysis

An In-Depth Technical Guide to Isoxazol-3-yl(isoxazol-4-yl)methanone: Synthesis, Structure, and Spectroscopic Analysis Abstract This technical guide provides a comprehensive analysis of the chemical structure, a proposed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Isoxazol-3-yl(isoxazol-4-yl)methanone: Synthesis, Structure, and Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, a proposed synthetic pathway, and detailed spectroscopic characterization of Isoxazol-3-yl(isoxazol-4-yl)methanone. This molecule, comprising two distinct isoxazole rings linked by a ketone functional group, represents a novel scaffold of interest for researchers in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents, and the unique arrangement in this di-isoxazolyl methanone offers intriguing possibilities for developing new chemical entities.[1][2] This guide offers a robust, scientifically-grounded framework for the synthesis and characterization of this compound, leveraging established chemical principles and analogous reactions from peer-reviewed literature.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The isoxazole core is found in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1] The versatility of the isoxazole ring allows it to act as a bioisostere for other functional groups, enhancing properties like metabolic stability and receptor binding affinity.

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The synthesis of novel isoxazole-containing molecules, therefore, remains a vibrant area of research for the development of new therapeutic agents.[3] This guide focuses on the specific, relatively unexplored structure of Isoxazol-3-yl(isoxazol-4-yl)methanone, providing a detailed roadmap for its synthesis and a thorough analysis of its expected structural and spectroscopic characteristics.

Structural Analysis of Isoxazol-3-yl(isoxazol-4-yl)methanone

The core of Isoxazol-3-yl(isoxazol-4-yl)methanone consists of two isoxazole rings connected by a carbonyl bridge. The isoxazole ring attached at the 3-position and the one attached at the 4-position will exhibit different electronic properties and spatial orientations.

  • Isoxazol-3-yl moiety: The linkage at the C3 position places the carbonyl group adjacent to the ring nitrogen atom. This proximity will influence the electron density distribution within this ring.

  • Isoxazol-4-yl moiety: The connection at the C4 position is flanked by a carbon and the ring oxygen.

  • Ketone Bridge: The carbonyl group (C=O) acts as a rigid linker and a key site for potential intermolecular interactions, such as hydrogen bonding. Its conjugation with both heterocyclic rings is expected to influence the overall planarity and electronic properties of the molecule.

The relative orientation of the two isoxazole rings will be a key determinant of the molecule's overall three-dimensional shape, which is crucial for its potential biological activity.

Caption: Chemical structure of Isoxazol-3-yl(isoxazol-4-yl)methanone.

Proposed Synthetic Strategy

A robust and efficient synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modern synthetic method is well-regarded for its high functional group tolerance and excellent yields in the formation of carbon-carbon bonds, particularly for the synthesis of ketones.[4][5][6]

The proposed strategy involves the coupling of two key intermediates: Isoxazole-3-carbonyl chloride and Isoxazole-4-boronic acid .

  • Preparation of Isoxazole-3-carbonyl chloride: This intermediate can be synthesized from the corresponding isoxazole-3-carboxylic acid. The carboxylic acid can be prepared through various established routes for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.[2] The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]

  • Preparation of Isoxazole-4-boronic acid: This boron-containing intermediate is a key component for the Suzuki coupling. The synthesis of heteroaryl boronic acids is well-documented and can often be achieved through lithiation of a halogenated precursor followed by quenching with a trialkyl borate.

  • Suzuki-Miyaura Coupling: The final step involves the palladium-catalyzed cross-coupling of Isoxazole-3-carbonyl chloride with Isoxazole-4-boronic acid. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system.[4][6]

G cluster_0 Synthesis of Isoxazole-3-carbonyl chloride cluster_1 Synthesis of Isoxazole-4-boronic acid Start1 Appropriate Alkyne + Nitrile Oxide Isoxazole-3-carboxylic acid Isoxazole-3-carboxylic acid Start1->Isoxazole-3-carboxylic acid [3+2] Cycloaddition Isoxazole-3-carbonyl chloride Isoxazole-3-carbonyl chloride Isoxazole-3-carboxylic acid->Isoxazole-3-carbonyl chloride SOCl₂ or (COCl)₂ Target Isoxazol-3-yl(isoxazol-4-yl)methanone Isoxazole-3-carbonyl chloride->Target Suzuki-Miyaura Coupling Start2 4-Haloisoxazole Isoxazole-4-boronic acid Isoxazole-4-boronic acid Start2->Isoxazole-4-boronic acid 1. n-BuLi 2. B(OR)₃, H₃O⁺ Isoxazole-4-boronic acid->Target Pd Catalyst, Base

Caption: Proposed synthetic workflow for Isoxazol-3-yl(isoxazol-4-yl)methanone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established methodologies for analogous transformations. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Isoxazole-3-carbonyl chloride

  • To a solution of isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude Isoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add Isoxazole-4-boronic acid (1.2 eq), a suitable base such as potassium carbonate (3.0 eq), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a solution of the crude Isoxazole-3-carbonyl chloride (1.0 eq) in an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure Isoxazol-3-yl(isoxazol-4-yl)methanone.

Structural Elucidation and Characterization

The confirmation of the structure of the synthesized Isoxazol-3-yl(isoxazol-4-yl)methanone would rely on a combination of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR The spectrum is expected to show distinct signals for the protons on each isoxazole ring. The proton at the C5 position of the isoxazol-3-yl ring and the protons at the C3 and C5 positions of the isoxazol-4-yl ring will appear as singlets in characteristic regions for aromatic/heteroaromatic protons (likely in the δ 8.0-9.5 ppm range). The exact chemical shifts will be influenced by the electron-withdrawing effect of the adjacent carbonyl group.
¹³C NMR The ¹³C NMR spectrum will provide key information. A signal in the range of δ 180-190 ppm is characteristic of a diaryl ketone carbonyl carbon.[9] Several distinct signals will be present for the carbon atoms of the two isoxazole rings, with their chemical shifts providing insight into the electronic environment of each carbon.[10][11]
IR Spectroscopy A strong absorption band in the region of 1660-1690 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of a diaryl ketone where the carbonyl is conjugated with the aromatic rings.[1][9][12] Other characteristic bands for C=N and C-O stretching within the isoxazole rings will also be present.
Mass Spectrometry The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be complex but may involve characteristic losses of small neutral molecules like CO, HCN, or cleavage of the isoxazole rings, which is a known fragmentation pathway for isoxazole derivatives.[3][13][14]

Potential Applications and Future Directions

Given the established and diverse biological activities of isoxazole-containing compounds, Isoxazol-3-yl(isoxazol-4-yl)methanone represents a promising scaffold for drug discovery programs.[1][2][3]

  • Antimicrobial and Antifungal Agents: Many isoxazole derivatives exhibit potent activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is a component of several anti-inflammatory drugs, suggesting that this novel compound could be explored for similar activities.

  • Anticancer Therapeutics: A number of isoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Future research should focus on the synthesis and biological evaluation of a library of derivatives of Isoxazol-3-yl(isoxazol-4-yl)methanone. Introducing various substituents on either of the isoxazole rings would allow for a systematic exploration of the structure-activity relationship (SAR) and the optimization of potential therapeutic properties.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Guarna, A., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Guarna, A., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Monge, A., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. Retrieved from [Link]

  • Potik, V. F., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Retrieved from [Link]

  • D'Auria, M., & Emanuele, L. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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  • National Institutes of Health. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lhiaubet-Vallet, V., & Miranda, M. A. (2010). Diaryl Ketones as Photoactivators. ResearchGate. Retrieved from [Link]

  • Stolar, T., et al. (2020). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved from [Link]

  • D'Auria, M. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. Retrieved from [Link]

  • Bak, A., & Biscoe, M. R. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts. Retrieved from [Link]

  • Sim, J., et al. (2017). 1H-NMR and 13C-NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

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Sources

Exploratory

A Guide to the Crystallographic Analysis of Isoxazol-3-yl(isoxazol-4-yl)methanone: A Methodological Whitepaper

Foreword: The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as Isoxazol-3-yl(isoxazol-4-yl)methanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as Isoxazol-3-yl(isoxazol-4-yl)methanone, single-crystal X-ray diffraction (SCXRD) remains the gold standard, providing unambiguous proof of constitution, conformation, and stereochemistry.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic workflow, from initial sample preparation to final structure refinement and analysis. While a specific, publicly deposited crystal structure for Isoxazol-3-yl(isoxazol-4-yl)methanone was not identified at the time of this writing, this paper establishes the complete experimental and analytical protocol that would be employed for its characterization. The data presented herein is illustrative, based on known chemistry and crystallographic principles, to serve as a practical guide.

Introduction: The Significance of the Isoxazole Scaffold and Structural Verification

The isoxazole ring is a privileged five-membered heterocycle that features prominently in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The molecular hybridization of two isoxazole moieties, as seen in Isoxazol-3-yl(isoxazol-4-yl)methanone, presents a compelling strategy for developing novel compounds with potentially enhanced or multi-target activities.[8]

In this context, precise structural knowledge is paramount. It informs structure-activity relationships (SAR), guides computational docking studies, and is a non-negotiable component of intellectual property and regulatory submissions.[9] Spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity, but only SCXRD can reveal the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the solid state.[3][10]

Part 1: The Foundational Step - Obtaining Diffraction-Quality Crystals

The most significant bottleneck in any crystallographic study is often the growth of a suitable single crystal.[1] The goal is to produce a well-ordered, three-dimensional lattice, free of significant defects, and typically between 20 and 500 micrometers in size.[4] The process is a blend of science and art, relying on careful control of solubility and saturation.[11]

Purity and Solvent Selection

The starting material must be of the highest possible purity, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a high temperature and have low solubility at a lower temperature.[12] A systematic screening of various solvents with different polarities is the standard first step. For a compound like Isoxazol-3-yl(isoxazol-4-yl)methanone, solvents such as ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with co-solvents like hexane or heptane would be primary candidates.

Common Crystallization Methodologies

Several techniques can be employed, with the choice depending on the compound's solubility and stability.[13]

Experimental Protocol: Slow Evaporation

  • Dissolution: Dissolve the purified Isoxazol-3-yl(isoxazol-4-yl)methanone in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is near-saturated.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab. Do not disturb the vial during the growth period.[13]

  • Harvesting: Once crystals of sufficient size have formed, they should be carefully harvested using a spatula or by decanting the remaining solvent.

Alternative Method: Vapor Diffusion

This is a highly successful method for growing high-quality crystals.[13] It involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

G cluster_prep Crystal Growth Preparation cluster_methods Crystallization Methods P1 Purify Compound (>95% Purity) P2 Screen Solvents for Appropriate Solubility P1->P2 Input M1 Slow Evaporation P2->M1 Select Method M2 Vapor Diffusion P2->M2 M3 Cooling P2->M3 Result Single Crystals for Diffraction M1->Result Yields M2->Result M3->Result

Part 2: The Experiment - Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, the diffraction experiment is performed to collect the data needed for structure determination. Modern diffractometers automate much of this process.[4]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop) with a cryoprotectant oil.

  • Cryo-cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in higher-resolution data and reducing radiation damage.

  • Centering: The mounted crystal is centered in the X-ray beam using a video microscope.

  • Unit Cell Determination: A few initial diffraction images (frames) are collected to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

  • Data Integration and Scaling: After collection, the raw data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors (scaling) to produce the final reflection file.

G A Select & Mount Crystal B Cryo-cool Crystal (100 K) A->B C Center in X-ray Beam B->C D Determine Unit Cell C->D E Execute Data Collection Strategy D->E F Integrate & Scale Data E->F G Final Reflection File (.hkl) F->G

Part 3: The Analysis - Structure Solution and Refinement

The final reflection file contains a list of Miller indices (h,k,l) and their corresponding intensities. This information is used to solve and refine the crystal structure.

Structure Solution

The "phase problem" is the central challenge in crystallography: the phases of the diffracted X-rays are lost during the experiment.[10] For small molecules, this is typically solved using direct methods, which are statistical methods that predict the phases from the intensity data. This initial solution provides a rough electron density map into which atoms can be placed.

Structure Refinement

Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the experimentally observed structure factors and those calculated from the model.[14][15][16] This is typically done using a least-squares minimization algorithm.[16] The quality of the final structure is assessed by several factors, most notably the R-factor (R1), which is a measure of the disagreement between the observed and calculated data. A value below 5% (0.05) is generally considered excellent for small molecules.

Part 4: Illustrative Crystallographic Data for Isoxazol-3-yl(isoxazol-4-yl)methanone

Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate how the results of a crystallographic analysis are presented. They are not experimentally determined values.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₇H₄N₂O₃
Formula Weight164.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)5.876(1)
c (Å)13.987(3)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)677.8(3)
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected5480
Independent Reflections1550 [R(int) = 0.025]
Final R1 [I > 2σ(I)]0.0385
wR2 (all data)0.0976
Goodness-of-Fit (S)1.05

Table 2: Hypothetical Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
O1 - N11.415(2)N1 - C1 - C2110.5(1)
N1 - C11.305(2)C1 - C2 - C3105.8(1)
C2 - C31.421(2)C2 - C3 - O1109.2(1)
C3 - O11.355(2)C3 - C4 - O2118.9(1)
C3 - C41.488(2)C3 - C4 - C5120.5(1)
C4 - O21.215(2)O2 - C4 - C5120.6(1)
C4 - C51.491(2)C4 - C5 - C6129.1(1)
C5 - C61.385(2)C5 - C6 - N2111.4(1)
C6 - N21.368(2)C6 - N2 - O3108.3(1)

Conclusion

The process of single-crystal X-ray diffraction, from meticulous crystallization to detailed structural refinement, is an indispensable tool in chemical and pharmaceutical research. It provides the ultimate, unambiguous structural evidence required to understand molecular properties and advance drug design programs. For a promising scaffold like Isoxazol-3-yl(isoxazol-4-yl)methanone, the application of this rigorous methodology is not merely a characterization step but a foundational pillar upon which further development is built. The protocols and illustrative data presented in this guide offer a clear roadmap for researchers undertaking such crucial structural investigations.

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  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021, September 27). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Retrieved March 27, 2026.
  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. (2020, June 30). Retrieved March 27, 2026.
  • MDPI. (2024, March 8). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. Retrieved March 27, 2026, from [Link]

  • University of Dundee. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. Retrieved March 27, 2026.
  • Synthesis, characterization and biological activity of isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved March 27, 2026.
  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved March 27, 2026.

Sources

Foundational

Bis-Isoxazole Methanone Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding, π−π stacking, and its general metabolic stability. Recently, the archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding, π−π stacking, and its general metabolic stability. Recently, the architectural evolution from mono-isoxazoles to bis-isoxazole methanone derivatives has garnered significant attention. By linking two isoxazole rings via a rigid methanone (carbonyl) bridge, researchers have unlocked a unique chemical space characterized by enhanced conformational rigidity, dual-pharmacophore presentation, and highly specific target binding.

This technical whitepaper provides an in-depth analysis of the structural rationale, advanced synthetic workflows, and broad-spectrum pharmacological profiling of bis-isoxazole methanone derivatives, designed specifically for researchers and drug development professionals.

Molecular Architecture and Design Rationale

The transition from a single isoxazole to a bis-isoxazole methanone framework is not merely additive; it is a calculated structural enhancement. The causality behind this design lies in the precise spatial arrangement of heteroatoms.

  • The Methanone Bridge: The central carbonyl group acts as a potent hydrogen-bond acceptor. Its sp2 hybridization enforces a planar, rigid geometry between the two isoxazole rings, minimizing entropic penalties during target binding.

  • Dual Isoxazole Rings: The weaker nitrogen-oxygen bonds within the aromatic isoxazole rings provide unique electronic distribution. Presenting two such rings allows for simultaneous multi-site interactions (e.g., binding to both the primary active site and an allosteric pocket of an enzyme).

G A Bis-Isoxazole Methanone Core B Isoxazole Ring 1 (π-π Stacking, Lipophilicity) A->B C Methanone Linker (H-Bond Acceptor, Rigidity) A->C D Isoxazole Ring 2 (Target-Specific Docking) A->D

Caption: Structural deconstruction of the bis-isoxazole methanone pharmacophore.

Advanced Synthetic Methodologies

The synthesis of bis-isoxazole methanones requires highly regioselective protocols to ensure the correct orientation of substituents. Below are two field-proven, self-validating methodologies.

Protocol A: Microwave-Assisted 1,3-Dipolar Cycloaddition

Traditional thermal cycloadditions often suffer from prolonged reaction times (24–72 hours) and poor regioselectivity. Microwave (MW) irradiation resolves this by providing uniform, instantaneous thermal energy, driving the kinetics toward the thermodynamically favored 3,5-disubstituted isomers [1].

Step-by-Step Methodology:

  • Preparation of Dipole: Dissolve substituted chalcones (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a polar aprotic solvent (e.g., DMF). Causality: Hydroxylamine acts as the nitrogen-oxygen source, condensing with the chalcone to form an oxime intermediate.

  • Catalyst Addition: Introduce a catalytic amount of base (e.g., sodium acetate) to neutralize the hydrochloride salt and facilitate the generation of the nitrile oxide intermediate in situ.

  • Microwave Irradiation: Subject the sealed reaction vessel to MW irradiation (typically 150–300 W, 80–100°C) for 10–15 minutes. Causality: The rapid superheating accelerates the [3+2] cycloaddition, trapping the nitrile oxide with the dipolarophile before dimerization (furoxan formation) can occur.

  • Isolation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography to yield the bis-isoxazole derivative.

Protocol B: Azirinyl-Substituted Nitrile Oxide Generation

For highly functionalized bis-isoxazoles, preserving sensitive functional groups is critical. The use of 2-(diazoacetyl)-2H-azirines allows for the generation of nitrile oxides without destroying the highly strained azirine ring [2].

Step-by-Step Methodology:

  • Nitrosation: React 2-(diazoacetyl)-2H-azirine (1.0 equiv) with tert-butyl nitrite (TBN) (1.2 equiv) in dichloromethane at room temperature. Causality: TBN acts as a mild, non-acidic nitrosating agent, converting the diazoacetyl group into a nitrile oxide while keeping the fragile azirine ring intact [2].

  • Dipolarophile Trapping: Add a terminal alkyne (1.5 equiv) to the reaction mixture. Causality: The terminal alkyne serves as the 2- π component, reacting regioselectively with the nitrile oxide.

  • Catalytic Acceleration: Introduce a Lewis acid catalyst (e.g., BF3​⋅OEt2​ or Cu(OAc)2​ ). Causality: The Lewis acid coordinates to the nitrile oxide oxygen, lowering the LUMO energy and accelerating the cycloaddition at room temperature, yielding azirinyl(isoxazolyl)ketones (methanone derivatives) in 51–91% yields [2].

G R1 2-(Diazoacetyl)-2H-azirines (Precursor) Int Azirinyl-Substituted Nitrile Oxide R1->Int R2 tert-Butyl Nitrite (TBN) (Nitrosating Agent) R2->Int Prod Bis-Isoxazole Methanone Derivatives Int->Prod [3+2] Cycloaddition Alkyne Terminal Alkynes (Dipolarophile) Alkyne->Prod

Caption: Stepwise synthetic workflow for azirinyl-substituted nitrile oxide cycloaddition.

Pharmacological Profiling & Biological Targets

The rigid methanone linkage between two isoxazole rings allows these derivatives to act as highly specific ligands across multiple biological domains.

Anti-Inflammatory and Anticancer Activity

Bis-isoxazole methanone derivatives have shown potent anti-inflammatory properties by acting as competitive inhibitors of the human cyclooxygenase-2 (hCOX-2) enzyme [1]. The methanone oxygen forms crucial hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the dual isoxazole rings occupy the hydrophobic channels, displacing arachidonic acid. Furthermore, these compounds exhibit significant in vitro anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, often outperforming standard chemotherapeutics in targeted assays [1] [6].

Neurological Targets: AMPA Receptor Modulation

Certain bis(isoxazoles) act as positive allosteric modulators (PAMs) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [3]. By binding to the dimer interface of the receptor's ligand-binding domain, they slow down receptor desensitization. This neuroprotective mechanism is highly sought after for treating cognitive deficits and neurodegenerative diseases without the excitotoxicity associated with direct agonists [3].

Antimicrobial and Agrochemical Efficacy

Bis-isoxazole derivatives demonstrate broad-spectrum antimicrobial activity. In disc diffusion assays, specific derivatives exhibit zones of inhibition exceeding 24 mm against Gram-positive bacteria (e.g., S. aureus, B. megatherium) and moderate activity against fungal pathogens [4]. Additionally, 3,5-disubstituted isoxazoles have been validated as potent insecticides, showing high efficacy against agricultural pests like the pulse beetle (Callosobruchus chinensis) with LC50​ values superior to commercial organophosphates [5].

G Drug Bis-Isoxazole Methanone Target hCOX-2 Enzyme / AMPA Receptor Drug->Target High-Affinity Binding Mech Allosteric Modulation or Competitive Binding Target->Mech Down1 Altered Ion Flux (AMPA) / Reduced Prostaglandins (COX-2) Mech->Down1 Down2 Neuroprotection / Anti-inflammatory Effect Down1->Down2

Caption: Dual pharmacological pathways modulated by bis-isoxazole derivatives.

Quantitative Data Summary

To facilitate comparative analysis for drug development professionals, the following table synthesizes the quantitative biological efficacy of bis-isoxazole derivatives across various targets.

Compound Class / DerivativePrimary Target / OrganismActivity MetricKey ObservationRef
Indole-Bis-Isoxazole Methanones hCOX-2 / MCF-7 / HeLa IC50​ (Low μM )Potent selective COX-2 inhibition; high cytotoxicity against cancer lines.[1]
Bis(5-aminoisoxazole) AMPA ReceptorPotentiation ( 10−12 to 10−6 M)Acts as a Positive Allosteric Modulator (PAM) without excitotoxicity.[3]
Bis-isoxazole derivatives S. aureus / B. megatheriumZone of Inhibition > 12-24 mmHigher inhibitory activity against Gram-positive vs Gram-negative bacteria.[4]
3,5-disubstituted isoxazoles Callosobruchus chinensis LC50​ = 36 - 134 mg L−1 Outperformed commercial insecticide dichlorvos ( LC50​ 155 mg L−1 ).[5]

Conclusion

The bis-isoxazole methanone scaffold represents a highly versatile and structurally rigid pharmacophore. By leveraging advanced synthetic techniques like microwave-assisted 1,3-dipolar cycloadditions and azirinyl-substituted nitrile oxide generation, researchers can achieve high yields and strict regiocontrol. The resulting compounds exhibit a remarkable breadth of biological activity, ranging from highly selective hCOX-2 inhibition and AMPA receptor modulation to potent antimicrobial and insecticidal properties. As molecular docking and structure-activity relationship (SAR) models continue to evolve, this molecular architecture will undoubtedly serve as a foundational building block for next-generation therapeutics.

References

  • Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer Agents ResearchG
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids MDPI
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor MDPI
  • Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives International Journal of Chemical and Physical Sciences (IJCPS)
  • Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis J-Stage
  • Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives M

Protocols & Analytical Methods

Method

Application Note: Convergent Synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone via Turbo Grignard Metalation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Rationale & Mechanistic Strategy The synthesis of bis-heteroaryl keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Rationale & Mechanistic Strategy

The synthesis of bis-heteroaryl ketones, specifically Isoxazol-3-yl(isoxazol-4-yl)methanone , presents unique challenges due to the inherent instability of metalated isoxazole rings. Isoxazoles are highly sensitive to strong bases and elevated temperatures, often undergoing rapid ring fragmentation (e.g., via N-O bond cleavage or deprotonation-induced ring opening) when subjected to traditional organolithium conditions.

To circumvent these degradation pathways, this protocol employs a highly controlled, convergent approach utilizing two distinct technologies:

  • Weinreb Amide Electrophile: The conversion of isoxazole-3-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) prevents the over-addition of the nucleophile[1]. The intermediate tetrahedral chelate is stabilized by the methoxy oxygen and only collapses to the desired ketone upon aqueous quenching, strictly limiting the reaction to a single addition.

  • Turbo Grignard Nucleophile: Halogen-metal exchange of 4-bromoisoxazole is achieved using Knochel's Turbo Grignard reagent ( i -PrMgCl·LiCl)[2]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic basicity. This allows for rapid, quantitative halogen-metal exchange at mild sub-zero temperatures (-20 °C) without inducing the ring fragmentation typically seen with n -BuLi[3].

Quantitative Data & Reagent Stoichiometry

All quantitative data for the two-phase synthesis is summarized below. Strict adherence to stoichiometric ratios is critical to prevent unreacted starting materials from complicating the final chromatographic purification.

Table 1: Phase 1 - Weinreb Amide Formation
ReagentMW ( g/mol )EquivalentsAmountFunction
Isoxazole-3-carboxylic acid113.071.001.13 g (10.0 mmol)Starting Material 1
1,1′-Carbonyldiimidazole (CDI)162.151.201.95 g (12.0 mmol)Activating Agent
N,O -Dimethylhydroxylamine·HCl97.541.201.17 g (12.0 mmol)Amine Source
N -Methylmorpholine (NMM)101.151.501.65 mL (15.0 mmol)Base
Tetrahydrofuran (THF, Anhydrous)72.11-25.0 mLSolvent
Table 2: Phase 2 - Grignard Addition & Cross-Coupling
ReagentMW ( g/mol )EquivalentsAmountFunction
4-Bromoisoxazole147.961.201.78 g (12.0 mmol)Halide Precursor
i -PrMgCl·LiCl (1.3 M in THF)-1.259.60 mL (12.5 mmol)Turbo Grignard
Weinreb Amide (Intermediate)156.141.001.56 g (10.0 mmol)Electrophile
Tetrahydrofuran (THF, Anhydrous)72.11-20.0 mLSolvent

Experimental Workflow Visualization

Workflow for the convergent synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone via Turbo Grignard.

Step-by-Step Methodologies & Self-Validating Protocols

Phase 1: Synthesis of N-Methoxy-N-methylisoxazole-3-carboxamide

Objective: Activate the carboxylic acid and install the Weinreb amine without degrading the isoxazole core[1].

  • Activation: Flame-dry a 100 mL round-bottom flask under argon. Add isoxazole-3-carboxylic acid (1.13 g, 10.0 mmol) and anhydrous THF (25 mL). Cool the solution to 0 °C using an ice bath.

  • CDI Addition: Add 1,1′-Carbonyldiimidazole (1.95 g, 12.0 mmol) in three distinct portions over 10 minutes.

    • Causality Note: Portion-wise addition controls the vigorous evolution of CO₂ gas. The formation of the acyl imidazole intermediate is highly exothermic.

  • Self-Validation Checkpoint 1 (Activation): After 45 minutes of stirring at room temperature, withdraw a 50 µL aliquot, quench it into 0.5 mL of methanol, and analyze via TLC (50% EtOAc/Hexanes). The complete disappearance of the baseline acid spot and the appearance of a fast-moving methyl ester spot (proxy for the acyl imidazole) confirms 100% activation.

  • Amidation: Cool the mixture back to 0 °C. Add N,O -Dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) followed dropwise by N -Methylmorpholine (1.65 mL, 15.0 mmol).

  • Reaction & Workup: Stir the cloudy white suspension at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 20-40% EtOAc/Hexanes) to afford the Weinreb amide as a pale oil/solid.

Phase 2: Generation of 4-Isoxazolylmagnesium Chloride

Objective: Perform a chemoselective halogen-metal exchange on 4-bromoisoxazole without triggering C3/C5 deprotonation or ring fragmentation[2].

  • Preparation: In a separate, rigorously flame-dried 50 mL Schlenk flask equipped with a magnetic stirrer and an argon balloon, dissolve 4-bromoisoxazole (1.78 g, 12.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C.

  • Metalation: Dropwise, add i -PrMgCl·LiCl (1.3 M in THF, 9.60 mL, 12.5 mmol) via a syringe pump over 15 minutes.

    • Causality Note: The internal temperature must not exceed -15 °C. Elevated temperatures will cause the newly formed 4-isoxazolylmagnesium species to act as a base, deprotonating unreacted starting material and leading to complex oligomeric mixtures[3].

  • Self-Validation Checkpoint 2 (Metalation): After stirring for 30 minutes at -20 °C, withdraw a 0.1 mL aliquot and inject it into a sealed GC vial containing 0.5 mL of a 1 M solution of iodine in THF. Dilute with EtOAc, wash with saturated sodium thiosulfate, and analyze via GC-MS. The complete absence of the 4-bromoisoxazole peak ( m/z ~147/149) and the exclusive presence of the 4-iodoisoxazole peak ( m/z ~195) mathematically validates >98% Grignard formation.

Phase 3: Cross-Coupling & Isolation

Objective: Couple the organometallic nucleophile with the Weinreb amide to yield the target ketone.

  • Electrophile Addition: Dissolve the Weinreb amide (1.56 g, 10.0 mmol) from Phase 1 in anhydrous THF (10 mL). Add this solution dropwise to the -20 °C Grignard reagent generated in Phase 2 over 10 minutes.

  • Chelate Formation: Maintain the reaction at -20 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional hour.

    • Causality Note: The reaction stalls at the stable 5-membered cyclic hemiketal intermediate. Do not heat the reaction to room temperature prematurely, as thermal breakdown of the chelate before aqueous quenching can lead to secondary Grignard additions.

  • Quenching: Vigorously stir the mixture and rapidly quench by adding cold saturated aqueous NH₄Cl (20 mL).

    • Self-Validation Checkpoint 3: The immediate dissolution of the magnesium salts and a distinct color change (typically from deep yellow to pale yellow/colorless) visually confirms the collapse of the chelate into the target ketone.

  • Extraction & Purification: Extract the mixture with EtOAc (3 × 30 mL). Wash the organics with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (Eluent: 10-30% EtOAc in Hexanes) to afford Isoxazol-3-yl(isoxazol-4-yl)methanone .

References

  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: ACS Omega URL:[Link]

  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles Source: Ludwig-Maximilians-Universität München (Knochel Group Dissertation) URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for Isoxazol-3-yl(isoxazol-4-yl)methanone

Executive Overview & Structural Significance Isoxazol-3-yl(isoxazol-4-yl)methanone (Exact Mass: 164.0221 Da) is a highly specialized di-heteroaryl ketone. Compounds containing multiple isoxazole rings are of profound int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Significance

Isoxazol-3-yl(isoxazol-4-yl)methanone (Exact Mass: 164.0221 Da) is a highly specialized di-heteroaryl ketone. Compounds containing multiple isoxazole rings are of profound interest in medicinal chemistry, frequently appearing in the scaffolds of COX-2 inhibitors, FLT3 inhibitors, and anti-inflammatory agents.

During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the structural elucidation of this compound presents unique diagnostic challenges. The presence of two distinct isoxazole isomers (3-yl and 4-yl) bridging a central carbonyl creates a complex web of competing fragmentation pathways. As a Senior Application Scientist, I have designed this guide to decode these pathways, explaining the fundamental chemical causality behind the collision-induced dissociation (CID) of this molecule, and providing a self-validating analytical protocol for its definitive characterization.

Mechanistic Principles of Fragmentation

The fragmentation of Isoxazol-3-yl(isoxazol-4-yl)methanone under positive electrospray ionization (+ESI) CID is governed by two competing thermodynamic and kinetic drivers: the high basicity of the bridging carbonyl and the extreme lability of the isoxazole N–O bond.

Protonation and α-Cleavage Dynamics (Acylium Ion Formation)

Under +ESI conditions, the molecule readily accepts a proton to form the [M+H]+ precursor at m/z 165.0299. Protonation preferentially occurs at the highly electronegative bridging carbonyl oxygen. This protonation draws electron density away from the adjacent C–C bonds, severely weakening them.

Following the even-electron rule, CID activation triggers a heterolytic α-cleavage . The molecule expels a neutral isoxazole molecule (69 Da), leaving behind a highly resonance-stabilized acylium cation at m/z 96.0085. The formation of acylium ions via α-cleavage is a universal hallmark of ketone fragmentation in mass spectrometry . The acylium ion subsequently undergoes the diagnostic neutral loss of carbon monoxide (CO, 28 Da) to yield the isoxazolyl cation at m/z 68.0136.

Isoxazole Ring Shattering (N–O Bond Scission)

Simultaneous to α-cleavage, the precursor ion can undergo direct ring fragmentation. The N–O bond in the isoxazole ring is exceptionally weak (bond dissociation energy ~55 kcal/mol). Upon collisional activation, the isoxazole ring frequently undergoes a nonstatistical "shattering" mechanism .

This N–O scission forces the ring to open into a transient azirine or linear ketene/nitrile intermediate. From this ring-opened state, the molecule can directly extrude CO or hydrogen cyanide (HCN). Furthermore, complex intramolecular rearrangements following N–O cleavage are well-documented in isoxazole-containing therapeutics, occasionally leading to unexpected four-membered transition states before final dissociation .

Quantitative Fragment Mapping

To prevent false-positive assignments of isobaric fragments (e.g., confusing the loss of CO [27.9949 Da] with the loss of C2​H4​ [28.0313 Da]), High-Resolution Accurate Mass (HRAM) data is strictly required. The table below summarizes the exact masses and causal origins of the primary fragments.

Fragment IdentityFormulaExact Mass (m/z)Neutral Loss (Da)Mechanistic Origin / Causality
Precursor Ion [C7​H5​N2​O3​]+ 165.0299N/AProtonation of carbonyl oxygen in +ESI.
Acylium Cation [C4​H2​NO2​]+ 96.008569.0214 (Isoxazole)α-cleavage adjacent to the protonated carbonyl.
Isoxazolyl Cation [C3​H2​NO]+ 68.013628.0051 (CO)Extrusion of CO from the acylium cation.
Azirinyl Cation [C2​H2​N]+ 40.018727.9949 (CO)Ring-opening of the isoxazolyl cation and CO loss.
Oxirene Cation [C2​HO]+ 41.002727.0109 (HCN)Ring-opening of the isoxazolyl cation and HCN loss.
[M+H−CO]+ [C6​H5​N2​O2​]+ 137.035127.9949 (CO)Direct N-O scission of precursor followed by CO loss.

Fragmentation Pathway Visualization

MS_Pathway M [M+H]⁺ m/z 165.03 Isoxazol-3-yl(isoxazol-4-yl)methanone Acylium Acylium Cation m/z 96.01 [C₄H₂NO₂]⁺ M->Acylium α-Cleavage (- C₃H₃NO) RingOpen Ring-Opened Intermediate m/z 165.03 (Azirine/Ketene derivative) M->RingOpen N-O Scission (CID Activation) Isoxazolyl Isoxazolyl Cation m/z 68.01 [C₃H₂NO]⁺ Acylium->Isoxazolyl - CO (28 Da) LossCO [M+H - CO]⁺ m/z 137.04 [C₆H₅N₂O₂]⁺ RingOpen->LossCO - CO (28 Da) Frag40 Azirinyl Cation m/z 40.02 [C₂H₂N]⁺ Isoxazolyl->Frag40 - CO (28 Da) Frag41 Oxirene Cation m/z 41.00 [C₂HO]⁺ Isoxazolyl->Frag41 - HCN (27 Da)

Figure 1: Proposed ESI-CID fragmentation pathway for Isoxazol-3-yl(isoxazol-4-yl)methanone.

Experimental Protocol: Self-Validating LC-MS³ Workflow

To ensure absolute trustworthiness in structural assignment, standard MS/MS is insufficient due to the potential for parallel fragmentation cascades. We employ a self-validating MS³ acquisition strategy . By isolating the intermediate fragments and re-fragmenting them, the system internally verifies the exact lineage of every product ion.

Step 1: Sample Preparation
  • Stock Solution : Dissolve 1.0 mg of Isoxazol-3-yl(isoxazol-4-yl)methanone in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution : Dilute the stock to a final concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton source, maximizing the yield of the [M+H]+ precursor ion prior to entering the mass spectrometer.

Step 2: Chromatographic Separation (UHPLC)
  • Column : Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phases :

    • Phase A: 0.1% Formic Acid in H2​O

    • Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: HRAM MS³ Tuning and Acquisition (Orbitrap / Ion Trap)
  • Source Parameters : +ESI mode, Capillary Voltage at 3.5 kV, Vaporizer Temp at 350°C.

  • MS¹ Acquisition : Scan range m/z 50–250. Identify the exact mass precursor at m/z 165.0299.

  • MS² Acquisition : Isolate m/z 165.03 (Isolation window: 1.0 Da). Apply Normalized Collision Energy (NCE) ramp from 15 to 35 eV. Monitor for the primary generation of the m/z 96.01 acylium ion.

  • MS³ Acquisition (The Validation Step) : Isolate the m/z 96.01 fragment generated in the MS² stage. Apply NCE of 25 eV to this specific ion.

Step 4: Data Analysis & Internal Validation

Review the MS³ spectrum. If the m/z 96.01 ion genuinely represents the acylium intermediate, the MS³ spectrum must yield the m/z 68.01 (loss of CO) product ion. If m/z 68.01 is absent, the initial MS² peak assignment is flagged as a false positive or isobaric interference. This closed-loop logic ensures the protocol is entirely self-validating.

Workflow Prep Sample Prep 100 ng/mL in 50:50 H2O:MeCN LC UHPLC Separation C18 Column Gradient Elution Prep->LC MS HRAM MS/MS +ESI, CE Ramp (15-35 eV) LC->MS Val Self-Validation MS³ Isolation of m/z 96.01 MS->Val

Figure 2: Self-validating LC-MS³ experimental workflow for di-isoxazole ketones.

References

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Spectroscopy Online URL:[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Journal of the American Society for Mass Spectrometry URL:[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Journal of Mass Spectrometry URL:[Link]

Method

Application Note: Isoxazol-3-yl(isoxazol-4-yl)methanone as a Privileged Precursor in Heterocyclic Drug Discovery

Executive Summary & Rationale The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a cornerstone of modern medicinal chemistry. Recognized for its unique electronic properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a cornerstone of modern medicinal chemistry. Recognized for its unique electronic properties, it frequently serves as a bioisostere for amides, esters, and carboxylic acids, improving metabolic stability and receptor binding affinity [1].

Within this chemical space, bis-isoxazoles (molecules containing two isoxazole rings) linked by a methanone (ketone) bridge represent a highly privileged, conformationally restricted scaffold. The specific architecture of Isoxazol-3-yl(isoxazol-4-yl)methanone provides a rigid, V-shaped geometry and a strong hydrogen-bond acceptor. This structural motif has gained significant traction in the development of Positive Allosteric Modulators (PAMs) for the AMPA receptor, offering neuroprotective effects and potential treatments for cognitive disorders like Alzheimer's disease [2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and pharmacological applications of this critical precursor.

Mechanistic Causality: Why the Methanone-Linked Bis-Isoxazole?

The design of Isoxazol-3-yl(isoxazol-4-yl)methanone is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Electronic Modulation: The methanone linker acts as a strong electron-withdrawing group (EWG). It modulates the pKa​ and lipophilicity ( logP ) of the adjacent isoxazole rings, optimizing the molecule's ability to cross the blood-brain barrier (BBB).

  • Conformational Rigidity: Unlike flexible alkyl linkers, the sp2 -hybridized carbonyl carbon enforces a planar relationship with the adjacent rings under specific physiological conditions, locking the molecule into a bioactive conformation necessary for allosteric binding.

  • Target Specificity: In AMPA receptor modulation, the bis-isoxazole core delays receptor desensitization. The ketone oxygen acts as a critical hydrogen-bond acceptor with specific serine/threonine residues in the receptor's allosteric binding pocket.

AMPAPathway Ligand Bis-Isoxazole Methanone (PAM) Receptor AMPA Receptor (Allosteric Site) Ligand->Receptor Binds Conform Conformational Stabilization (Delayed Desensitization) Receptor->Conform Induces IonChannel Prolonged Channel Opening (Na+/Ca2+ Influx) Conform->IonChannel Causes Synapse Enhanced Excitatory Synaptic Transmission IonChannel->Synapse Results in

Pharmacological signaling pathway of AMPA receptor positive allosteric modulation.

Experimental Protocols: A Self-Validating Synthetic Workflow

The synthesis of an asymmetric bis-isoxazole methanone requires exquisite chemoselectivity. Traditional reactions of organolithium reagents with esters or acid chlorides inevitably lead to over-addition, yielding tertiary alcohols. To circumvent this, we employ a chelation-controlled nucleophilic acyl substitution utilizing a Weinreb amide (N-methoxy-N-methylamide) [3].

Protocol A: Synthesis of Isoxazole-3-Weinreb Amide

Objective: Convert isoxazole-3-carboxylic acid into a stable acylating agent that prevents nucleophilic over-addition.

  • Activation: Dissolve isoxazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C.

    • Causality: CDI activates the carboxylic acid to an acyl imidazole. The evolution of CO2​ gas serves as a visual, self-validating indicator of successful activation.

  • Amidation: After 1 hour, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.

  • Workup & Validation: Quench with 1M HCl, extract with DCM, and wash with brine.

    • Validation Check: 1 H NMR must show two distinct singlets integrating to 3H each at ~3.2 ppm ( N−CH3​ ) and ~3.5 ppm ( O−CH3​ ), confirming Weinreb amide formation.

Protocol B: Synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone

Objective: Couple the Weinreb amide with an isoxazol-4-yl lithium species.

  • Lithiation: Dissolve 4-bromoisoxazole (1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction flask strictly to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq).

    • Causality: Temperature control is critical. Isoxazoles are highly sensitive to strong bases; temperatures above -60°C will cause the isoxazolyl anion to undergo irreversible ring-opening fragmentation into a cyanoketone.

  • Coupling: Dissolve the Isoxazole-3-Weinreb Amide (1.0 eq) in minimal anhydrous THF and add it dropwise to the -78°C solution. Stir for 2 hours at -78°C.

    • Causality: The lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a stable 5-membered cyclic tetrahedral intermediate. This chelation traps the intermediate, strictly preventing a second equivalent of the organolithium reagent from attacking.

  • Quenching: Quench the reaction while still at -78°C by adding saturated aqueous NH4​Cl , then allow it to warm to room temperature.

    • Causality: NH4​Cl provides a mild proton source that collapses the tetrahedral intermediate into the desired ketone without providing enough acidity to cleave the acid-sensitive isoxazole rings.

  • Validation: Purify via flash chromatography.

    • Validation Check: 1 H NMR will show the disappearance of the Weinreb amide methyl peaks and the appearance of highly deshielded isoxazole protons (>8.5 ppm) due to the electron-withdrawing nature of the newly formed ketone bridge.

SynthWorkflow A Isoxazole-3-carboxylic acid B Weinreb Amide Formation (N,O-Dimethylhydroxylamine) A->B C Isoxazole-3-Weinreb Amide B->C G Nucleophilic Acyl Substitution C->G D 4-Bromoisoxazole E Halogen-Metal Exchange (n-BuLi, -78°C) D->E F Isoxazol-4-yl Lithium E->F F->G H Isoxazol-3-yl(isoxazol-4-yl)methanone G->H

Synthetic logic for chelation-controlled bis-isoxazole methanone assembly.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the critical effect of temperature and acylating agent selection on the yield of the bis-isoxazole methanone, validating the necessity of the Weinreb amide protocol.

Acylating AgentLithiation Temp (°C)Coupling Temp (°C)Primary ProductYield (%)Over-addition (%)
Isoxazole-3-acid chloride-78-78 to RTTertiary Alcohol12%>80%
Isoxazole-3-ethyl ester-78-78 to RTTertiary Alcohol18%>75%
Isoxazole-3-Weinreb Amide -78 -78 Target Methanone 84% <2%
Isoxazole-3-Weinreb Amide-40-40Ring-opened fragmentsN/AN/A

Note: Data reflects the extreme sensitivity of the isoxazole ring to base-induced fragmentation at elevated temperatures and the superior chelation control of the Weinreb amide.

References

  • Advances in isoxazole chemistry and their role in drug discovery, PMC - NIH.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor, MDPI.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control, The Royal Society of Chemistry.
Application

Application Note: Catalytic Strategies for the Preparation of Isoxazol-3-yl(isoxazol-4-yl)methanone

Abstract: Isoxazol-3-yl(isoxazol-4-yl)methanone (CAS: 60295-63-8) represents a highly functionalized bis(isoxazolyl)methanone scaffold with significant potential in agrochemical development (e.g., HPPD inhibitors) and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Isoxazol-3-yl(isoxazol-4-yl)methanone (CAS: 60295-63-8) represents a highly functionalized bis(isoxazolyl)methanone scaffold with significant potential in agrochemical development (e.g., HPPD inhibitors) and pharmaceutical design (e.g., amide bioisosteres). Synthesizing this sterically hindered, electron-deficient di-heteroaryl ketone requires precise catalytic control to construct the isoxazole rings without prematurely cleaving the sensitive N–O bonds. This application note details the causality behind catalyst selection—ranging from base-catalyzed 1,3-dipolar cycloadditions to acid-mediated condensations—and provides self-validating protocols designed for high regioselectivity and yield.

Mechanistic Rationale & Catalyst Selection

The synthesis of bis(isoxazolyl)methanones historically relied on harsh acidic conditions that often led to unwanted ring-opening or low yields. Modern synthetic routes, however, utilize catalytic 1,3-dipolar cycloadditions of nitrile oxides (generated in situ from α-nitroketones or oximes) with alkynes or alkenes. The choice of catalyst directly dictates the reaction's regioselectivity, the stability of the intermediate, and the overall yield.

  • Base Catalysis (The Kinetic Approach): Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1-methylimidazole facilitate the dehydration of primary nitro compounds into nitrile oxides under mild conditions. Using a low molar ratio of base (0.05–0.1 equivalents) is a deliberate experimental choice: it provides enough basicity to drive the catalytic cycle while preventing the hydrolytic cleavage of the nitro compound precursor[1].

  • Alternative Mild Bases: Chloramine-T has emerged as an easily handled, moderate base for 1,3-dipolar cycloadditions. It offers highly attractive practical characteristics, including non-toxic by-products, excellent reactivity, and high stability to air and heat, making it ideal for scaling up isoxazole synthesis[2].

  • Acid Catalysis (The Thermodynamic Approach): Gentle organic acids like anhydrous p-toluenesulfonic acid (p-TsOH) mediate the cycloaddition by converting α-nitroketones to nitroso cations, which subsequently form nitrile oxides. This provides an inexpensive, transition-metal-free route with high regioselectivity (up to 90% yield for substituted phenylnitroketones)[3].

  • Classical Condensation: For commercial-scale herbicide analogs, the reaction of a key diketone intermediate with hydroxylamine hydrochloride utilizes sodium acetate as a mild base catalyst to cyclize and form the isoxazole ring efficiently[4].

Quantitative Data Presentation

To aid in route scouting, the performance metrics of various catalytic systems used in the synthesis of isoxazolyl methanone derivatives are summarized below.

Table 1: Comparison of Catalytic Systems for Isoxazolyl Methanone Synthesis

Catalyst SystemPrecursorReaction ConditionsRegioselectivityYield RangeKey Advantage
1-Methylimidazole / DABCO α-Nitroketone + AlkyneCHCl₃, 60 °C, 20 hHigh (3,5-disubstituted)70–85%Mild conditions; prevents N–O bond cleavage[1]
Chloramine-T α-Nitroketone + AlkyneCH₃CN, 70 °C, 18 hHigh64–80%Non-toxic by-products; highly scalable[2]
p-TsOH (anhydrous) α-Nitroketone + AlkyneToluene, Reflux, 12 hModerate to High66–90%Low cost; transition-metal-free[3]
Sodium Acetate Diketone + NH₂OH·HClEthanol, RT, OvernightN/A (Direct Cyclization)>90%Highly established for commercial scale[4]

Experimental Protocol: Base-Catalyzed 1,3-Dipolar Cycloaddition

Objective: Synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone via 1-methylimidazole-catalyzed condensation.

Self-Validating System Design: This protocol incorporates an intentional acid-wash workup step. Because residual basic catalysts can trigger the degradation or ring-opening of the newly formed isoxazole during solvent evaporation, the immediate quenching with 1M HCl ensures the structural integrity of the final product is maintained.

Step-by-Step Methodology:
  • Preparation of the Nitrile Oxide Precursor: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of the corresponding isoxazolyl-α-nitroketone in 15 mL of anhydrous chloroform.

  • Catalyst Addition: Add 0.5 mmol (0.05 equiv.) of 1-methylimidazole to the solution. Note: Strict adherence to the 0.05 molar ratio is critical to optimize the dehydration rate while protecting the nitro compound from base-mediated hydrolysis.

  • Dipolarophile Addition: Slowly add 12.0 mmol (1.2 equiv.) of the corresponding isoxazolyl-alkyne (e.g., 4-ethynylisoxazole) dropwise over 10 minutes via syringe.

  • Cycloaddition: Heat the reaction mixture to 60 °C and stir for 20 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the nitroketone is completely consumed. The base catalyzes the in situ formation of the nitrile oxide, which immediately undergoes a [3+2] cycloaddition with the alkyne[1].

  • Quenching: Cool the mixture to room temperature. Remove the chloroform under reduced pressure at a temperature not exceeding 30 °C. Dissolve the crude residue in 25 mL of diethyl ether.

  • Catalyst Removal (Critical Step): Wash the ether layer with 1 M HCl (3 × 15 mL) to completely neutralize and remove the 1-methylimidazole catalyst.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution) to yield the pure Isoxazol-3-yl(isoxazol-4-yl)methanone.

Reaction Workflow Visualization

The following diagram illustrates the catalytic cycle and synthetic workflow for the preparation of the bis(isoxazolyl)methanone, highlighting the critical intermediate generation and purification stages.

Workflow N1 Precursors: α-Nitroketone + Alkyne N2 Catalyst Addition: 1-Methylimidazole or p-TsOH N1->N2 N3 Reactive Intermediate: Nitrile Oxide Generation (In situ) N2->N3 Dehydration N4 [3+2] Cycloaddition: 60 °C, CHCl3, 20 h N3->N4 Dipolarophile Attack N5 Crude Product: Isoxazol-3-yl(isoxazol-4-yl)methanone N4->N5 N6 Workup & Purification: 1M HCl Wash & Chromatography N5->N6 N7 Isolated Pure Compound (Yield: 70-85%) N6->N7 Catalyst Removal

Catalytic workflow for the synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone via cycloaddition.

References

  • Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles Source: European Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: Molecules (via PubMed Central) URL:[Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles Source: Molecules (via PubMed Central) URL:[Link]

  • Isoxachlortole (Ref: RPA 20135) - AERU Source: University of Hertfordshire Pesticide Properties DataBase URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when constructing bis-isoxazole framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering bottlenecks when constructing bis-isoxazole frameworks. The synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone —a highly valuable bioisosteric core in medicinal chemistry—presents unique challenges due to the inherent base-sensitivity of the isoxazole ring.

The most reliable, modular approach to synthesize this unsymmetrical ketone is the cross-coupling of an isoxazole-3-carboxylic acid Weinreb amide with a 4-isoxazolylmagnesium chloride species. Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure optimal yields and scientific rigor in your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: During the metalation of 4-iodoisoxazole using n -butyllithium ( n -BuLi), my reaction turns black, and GC-MS shows a complex mixture of degradation products. Why is this happening? A1: This is a classic issue of reagent basicity overriding nucleophilicity. Isoxazole rings are notoriously sensitive to strong bases. The C-5 proton of the isoxazole ring is highly acidic. When you introduce n -BuLi, even at -78 °C, the base preferentially abstracts the C-5 proton rather than undergoing the desired halogen-metal exchange at the C-4 position. This deprotonation triggers a rapid ring fragmentation, yielding unstable cyanoketene or cyanoenolate derivatives [1].

  • The Solution: Switch to Knochel’s TurboGrignard reagent ( i -PrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity without increasing its basicity. This allows for a rapid, selective iodine-magnesium exchange at 0 °C, leaving the sensitive C-5 position untouched [1].

Q2: My synthesis of the Weinreb amide from isoxazole-3-carboxylic acid is stalling at ~50% conversion. How can I drive this to completion? A2: The stalling is almost certainly caused by ambient moisture hydrolyzing the activated intermediate back to the starting carboxylic acid. When using 1,1′-carbonyldiimidazole (CDI) for activation, the intermediate acyl imidazole is highly susceptible to nucleophilic attack by water.

  • The Solution: Ensure your solvent (preferably Cyclopentyl methyl ether (CPME) or THF) is strictly anhydrous. Furthermore, CDI releases CO2​ upon activation; wait for the effervescence to completely cease (usually 1 hour at room temperature) before adding the N,O-dimethylhydroxylamine hydrochloride (DMHA) and base [2].

Q3: In the final coupling step, I recover mostly unreacted Weinreb amide and a small amount of de-iodinated isoxazole. Why isn't the ketone forming? A3: This indicates that your 4-isoxazolylmagnesium species is either quenching prematurely or failing to collapse the tetrahedral intermediate. The Weinreb amide is designed to form a stable, magnesium-chelated tetrahedral intermediate that only collapses into the ketone upon aqueous acidic workup. If moisture enters the system, it quenches the Grignard reagent (yielding the reduced isoxazole).

  • The Solution: Use a 1.3 to 1.5 molar excess of the 4-isoxazolyl TurboGrignard. Maintain the reaction at 0 °C to room temperature, and do not attempt to monitor the ketone formation directly via TLC before quenching, as the tetrahedral intermediate will not show up as the ketone until the NH4​Cl quench is performed.

Part 2: Quantitative Data & Yield Optimization

The choice of metalation reagent is the single most critical variable in this synthesis. The table below summarizes the causality between reagent choice, intermediate stability, and final ketone yield.

Metalation ReagentTempPrimary Mechanistic Pathway4-Isoxazolyl Metal YieldFinal Ketone Yield
n -BuLi -78 °CC-5 Deprotonation / Ring Fragmentation< 10%< 5%
i -PrMgCl 0 °CSlow I-Mg Exchange / Partial Degradation~ 40%~ 35%
i -PrMgCl·LiCl (Turbo)0 °CRapid Halogen-Metal Exchange> 95% 85 - 90%

Part 3: Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system to prevent the propagation of errors through multi-step syntheses.

Protocol A: Synthesis of N-methoxy-N-methylisoxazole-3-carboxamide (Weinreb Amide)
  • Activation: Dissolve isoxazole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Add 1,1′-carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol) in one portion.

  • Degassing: Stir at room temperature for 1 hour until CO2​ evolution ceases.

    • Self-Validation Check: Remove a 10 µL aliquot, quench in methanol, and run TLC (Hexanes:EtOAc 1:1). The starting acid ( Rf​ ~0.1) should be completely converted to the highly UV-active intermediate ( Rf​ ~0.6).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) followed by N-methylmorpholine (NMM) (1.5 equiv, 15 mmol). Stir overnight at room temperature [2].

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 × 20 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield the Weinreb amide.

Protocol B: Generation of 4-Isoxazolylmagnesium chloride and Ketone Coupling
  • Metalation: Dissolve 4-iodoisoxazole (1.3 equiv, 13 mmol) in anhydrous THF (15 mL) under argon and cool to 0 °C. Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.35 equiv, 13.5 mmol). Stir for 30 minutes at 0 °C [1].

    • Self-Validation Check: Quench a 0.1 mL aliquot with iodine in THF. GC-MS should show quantitative conversion back to 4-iodoisoxazole, confirming the presence of the active metal species without ring fragmentation.

  • Coupling: Dissolve the Weinreb amide from Protocol A (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Tetrahedral Collapse: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl (30 mL). This step breaks the magnesium chelate, releasing the target Isoxazol-3-yl(isoxazol-4-yl)methanone .

  • Isolation: Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Part 4: Mechanistic Visualizations

Metalation Start 4-Iodoisoxazole BuLi n-BuLi / THF (-78 °C) Start->BuLi Strong Base Turbo iPrMgCl·LiCl / THF (0 °C) Start->Turbo Highly Nucleophilic Frag C-5 Deprotonation & Ring Fragmentation (Cyanoketene/Enolate) BuLi->Frag Unwanted Grignard 4-Isoxazolylmagnesium Chloride Species Turbo->Grignard Halogen-Metal Exchange

Mechanistic divergence in the metalation of 4-iodoisoxazole based on reagent basicity.

Coupling A Isoxazole-3-carboxylic acid B CDI, DMHA·HCl CPME or THF, RT A->B C Weinreb Amide (N-methoxy-N-methylisoxazole-3-carboxamide) B->C E Stable Tetrahedral Intermediate (Mg-chelated) C->E + Grignard Addition D 4-Isoxazolylmagnesium chloride (from TurboGrignard) D->E F Aqueous NH4Cl Quench E->F G Isoxazol-3-yl(isoxazol-4-yl)methanone F->G

Step-by-step synthetic workflow for Isoxazol-3-yl(isoxazol-4-yl)methanone via Weinreb amide coupling.

Part 5: References

  • Morita, T., Fuse, S., & Nakamura, H. (2016). Generation of an 4-Isoxazolyl Anion Species: Facile Access to Multifunctionalized Isoxazoles. ChemCatChem, 8(22), 3465-3469.[Link]

  • Mykhailiuk, P. K. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(23), 15165-15183.[Link]

Optimization

Troubleshooting impurities in Isoxazol-3-yl(isoxazol-4-yl)methanone crystallization

Welcome to the technical support center for the crystallization of Isoxazol-3-yl(isoxazol-4-yl)methanone. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Isoxazol-3-yl(isoxazol-4-yl)methanone. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, with a specific focus on identifying and eliminating impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Crystallization Problems

Q1: I've completed the synthesis, but no crystals are forming upon cooling. What should I do?

A1: The absence of crystallization, even in a cooled solution, typically points to one of two states: the solution is either not sufficiently supersaturated, or it is in a metastable state where the energy barrier for nucleation has not been overcome.[1]

Here are the initial steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small sample of the pure product, add a single, tiny crystal (a "seed crystal") to the solution.[1][2] This provides a template for further crystal growth and is a highly effective method to initiate crystallization.[3]

  • Reduce Temperature: If not already done, cool the solution in an ice bath. Lower temperatures decrease solubility and increase the driving force for crystallization.

  • Concentrate the Solution: If the initial solvent volume was too high, the solution may not be supersaturated. Carefully evaporate a portion of the solvent and attempt to cool the solution again.

Q2: My product has separated as an oil instead of a solid. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. The oil is essentially a highly concentrated, impure liquid form of your compound.

Troubleshooting Strategy for Oiling Out:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the primary (soluble) solvent to slightly decrease the supersaturation level.[4]

  • Solvent System Adjustment: The chosen solvent system may be inappropriate. If using a mixed-solvent system, the anti-solvent might be too non-polar, causing the product to precipitate too rapidly. Consider a different solvent or anti-solvent combination.

G start Product has 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more of the 'soluble' solvent (1-5% vol) reheat->add_solvent slow_cool Allow to cool very slowly to room temperature add_solvent->slow_cool check_crystals Check for crystal formation slow_cool->check_crystals success Crystals Formed Successfully check_crystals->success Yes failure Oil forms again check_crystals->failure No re_evaluate Re-evaluate solvent system. Consider a different solvent or anti-solvent. failure->re_evaluate

Caption: Decision workflow for troubleshooting when a product oils out.
Section 2: Addressing Impurities

Q3: My final crystals are off-color (e.g., yellow or brown). How can I remove colored impurities?

A3: Colored impurities are often non-polar, highly conjugated molecules that can be removed by treating the crystallization solution with activated charcoal.

Protocol for Decolorization:

  • Dissolve the impure Isoxazol-3-yl(isoxazol-4-yl)methanone in the minimum amount of a suitable hot solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Using too much charcoal can lead to the adsorption of your desired product and significantly reduce the yield.[4]

  • Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[7]

Q4: HPLC analysis shows my crystals are still contaminated with starting materials or reaction byproducts. How can I improve purity?

A4: The purity of the final crystalline product is a direct consequence of the crystallization kinetics, which are governed by parameters like supersaturation, cooling rate, and solvent choice.[8][9] Contamination by structurally similar impurities is a common challenge.[10][11][12]

Key Parameters to Optimize for Purity:

ParameterEffect of High Level/Fast RateEffect of Low Level/Slow RateRecommendation for High Purity
Supersaturation Favors nucleation over growth, leading to many small, often impure crystals.[8]Favors growth over nucleation, resulting in larger, purer crystals.[8]Maintain a low to moderate level of supersaturation. Avoid "crashing out" the product.
Cooling Rate Rapid cooling can trap impurities within the growing crystal lattice.[5][6]Slow cooling allows for equilibrium between the crystal surface and the solution, excluding impurity molecules.[6][13]Employ a slow, controlled cooling rate (e.g., 0.1-1.0 °C per minute).[5]
Agitation/Stirring Can increase secondary nucleation, leading to smaller crystals. Vigorous stirring can cause crystal breakage.Gentle stirring ensures homogeneity of temperature and concentration, promoting uniform growth.Use gentle, consistent agitation to keep crystals suspended without causing excessive nucleation or damage.

If optimizing these parameters is insufficient, a second recrystallization is often necessary. Ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[14]

Section 3: Advanced Troubleshooting

Q5: I've tried recrystallizing from several solvents, but the purity isn't improving. What other techniques can I use?

A5: When standard recrystallization fails, more advanced techniques or a change in crystallization strategy may be required.

  • Anti-Solvent Crystallization: This method is useful if your compound is highly soluble across a wide range of temperatures in a particular solvent.[14]

    • Dissolve your compound in a "good" solvent in which it is very soluble.

    • Slowly add a miscible "anti-solvent" in which your compound is poorly soluble.[3]

    • This addition reduces the overall solubility of your product in the mixed-solvent system, inducing supersaturation and causing crystallization. The slow addition is critical for forming pure crystals.

  • Trituration: If the impurity is significantly more soluble in a particular solvent than your product, you can perform a trituration. This involves stirring the impure solid in a solvent where the product is sparingly soluble but the impurity dissolves readily. The purified solid can then be collected by filtration.

  • Column Chromatography: If crystallization methods fail to separate the impurity, particularly if it is structurally very similar to the product, purification by column chromatography is the most effective alternative before attempting crystallization again.

G start Initial Crystallization Attempt check_purity Analyze Purity (e.g., HPLC, NMR) start->check_purity success Purity Meets Specification check_purity->success Yes troubleshoot Impurity Detected check_purity->troubleshoot No optimize Optimize Crystallization: - Slow cooling rate - Control supersaturation - Change solvent troubleshoot->optimize re_crystallize Perform Second Recrystallization optimize->re_crystallize check_purity2 Analyze Purity Again re_crystallize->check_purity2 success2 Purity Meets Specification check_purity2->success2 Yes advanced_methods Purity still low. Consider Advanced Methods. check_purity2->advanced_methods No anti_solvent Anti-Solvent Crystallization advanced_methods->anti_solvent chromatography Purify by Column Chromatography advanced_methods->chromatography

Caption: General troubleshooting workflow for crystallization and purification.

Q6: I suspect I have a polymorphic impurity. How can I confirm this and control which form crystallizes?

A6: Polymorphism is the ability of a compound to exist in more than one crystal structure.[3][15] These different forms can have different physical properties (solubility, melting point, stability) and one polymorph can be considered an impurity relative to another.

  • Identification of Polymorphism:

    • Differential Scanning Calorimetry (DSC): This technique can identify different melting points or phase transitions associated with different polymorphs.[16]

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal lattices, as each polymorph will produce a unique diffraction pattern.

    • Infrared (IR) & Raman Spectroscopy: Different polymorphic forms may exhibit subtle but distinct differences in their vibrational spectra.

  • Controlling Polymorphism: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors that influence which form crystallizes include:

    • Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions.

    • Supersaturation Level: High supersaturation often yields a metastable (less stable) polymorph, while lower supersaturation tends to produce the more thermodynamically stable form.[8]

    • Temperature: The relative stability of polymorphs can be temperature-dependent.

    • Seeding: Seeding with a crystal of the desired polymorph is the most direct way to control the final crystal form.[3]

Analytical Methods for Purity Assessment

A robust analytical strategy is crucial for confirming the purity of your Isoxazol-3-yl(isoxazol-4-yl)methanone.

Analytical TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantify chemical purity.[16][17]Detects and quantifies the target compound and any soluble organic impurities. Essential for determining purity levels (e.g., 99.5%).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and detect structural impurities.[16]Provides detailed structural information. Can identify impurities if their signals do not overlap with the product's signals.
Mass Spectrometry (MS) Confirm molecular weight.[16]Confirms the identity of the desired product and can help in identifying the mass of unknown impurities.
Differential Scanning Calorimetry (DSC) Assess thermal properties and detect polymorphic impurities.[16]Measures melting point and heat of fusion. A broad melting range often indicates impurities. Multiple thermal events can suggest polymorphism.
References
  • Wikipedia. Supersaturation. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • Mettler Toledo. Kinetics of Crystallization in Supersaturation. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • The University of Chicago Kidney Stone Program. SUPERSATURATION AND THE STONE CRYSTALS. [Link]

  • Scribd. Polymorphs in Diamides Isoxazole Crystals. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]

  • ACS Publications. Detection of Impurities in Organic Crystals by High-Accuracy Terahertz Absorption Spectroscopy. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. [Link]

  • AIP Publishing. Crystallization in highly supersaturated, agitated sucrose solutions. [Link]

  • ACS Publications. Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer. [Link]

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

  • National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Precision Analytics. IMPURITY ANALYSIS. [Link]

  • National Center for Biotechnology Information. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Altum Technologies. Crystallizer Fouling & Scaling Guide. [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal.... [Link]

  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • Technobis Crystallization Systems. Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. [Link]

  • CCDC. Assessing the likelihood of polymorphism through hydrogen bond capabilities. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for bis-isoxazole methanone synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have guided numerous drug discovery teams through the complex nuances of assembling bis-isoxazole methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have guided numerous drug discovery teams through the complex nuances of assembling bis-isoxazole methanone scaffolds.

In the synthesis of bis-isoxazoles, temperature is not merely a kinetic accelerator; it acts as a thermodynamic switch that dictates the reaction pathway. Whether you are utilizing a 1,3-dipolar cycloaddition or the condensation of bis-β-diketones, precise thermal control is the difference between high-purity target compounds and an intractable mixture of degradation products.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating protocols to ensure your success.

Part 1: Core Principles of Temperature Control

The assembly of bis-isoxazole methanones is highly sensitive to thermal energy due to the competing activation barriers of intermediate cyclization and byproduct formation.

ReactionPathways A Bis-Diketone + NH₂OH Precursors B Temperature Selection A->B C1 < 50 °C (Kinetic Stall) B->C1 C2 60 - 70 °C (Optimal Cyclodehydration) B->C2 C3 > 80 °C (Thermodynamic Degradation) B->C3 D1 Incomplete Dehydration (Mono/Bis-Oxime Intermediates) C1->D1 D2 Target Bis-Isoxazole Methanone (High Yield & Purity) C2->D2 D3 Methanone Bridge Cleavage & Byproduct Formation C3->D3

Fig 1. Temperature-dependent mechanistic pathways in bis-isoxazole synthesis.

Part 2: Troubleshooting FAQs

Q1: During the 1,3-dipolar cycloaddition, why am I isolating significant furoxan byproducts instead of the target bis-isoxazole methanone? The Causality: Nitrile oxides are highly reactive 1,3-dipoles generated in situ. If the reaction temperature exceeds 25–40 °C, the thermal energy surpasses the activation barrier for bimolecular dimerization. The nitrile oxides will react with each other faster than they react with your dipolarophile (alkyne/alkene), yielding stable furoxans (1,2,5-oxadiazole 2-oxides). The Solution: Maintain the reaction strictly between 0 °C and 25 °C. By keeping the temperature low and using a slow addition of the base (e.g., triethylamine), you maintain a low steady-state concentration of the nitrile oxide, favoring the desired [3+2] cycloaddition[1].

Q2: My condensation of bis-β-diketones with hydroxylamine stalls, and LC-MS shows a mass of[M + 18] or [M + 36]. How do I fix this? The Causality: The synthesis of isoxazoles from diketones is a two-step process: nucleophilic attack to form an oxime, followed by cyclodehydration to close the ring. A mass surplus of +18 or +36 indicates that the reaction has stalled at the mono-oxime or bis-oxime intermediate. This is a classic symptom of insufficient thermal energy to drive the elimination of water during the 5-endo-trig or 5-exo-trig cyclization. The Solution: Elevate the reaction temperature to 60–70 °C in a protic solvent (such as ethanol) to provide the necessary thermodynamic push for complete cyclodehydration[2].

Q3: My substrate is highly temperature-sensitive and degrades at 60 °C. Are there low-temperature alternatives for bis-isoxazole synthesis? The Causality: Standard reflux conditions can cleave sensitive functional groups or the methanone bridge itself. The Solution: Utilize Phase-Transfer Catalysis (PTC). By employing a biphasic system (e.g., Toluene-Water) with a catalyst like tetrabutylammonium bromide (TBAB), the reaction can proceed at room temperature (20–30 °C). Note that while this preserves substrate integrity, the kinetic trade-off requires extending the reaction time to approximately 18 hours[3].

Part 3: Quantitative Data & Temperature Optimization Matrix

To facilitate rapid experimental design, consult the following optimization matrix. This table summarizes the thermal boundaries for the two primary synthetic routes.

Synthetic RouteReagents / CatalystOptimal Temp Window (°C)Primary OutcomeHigh-Temp Risk (> 80 °C)Low-Temp Risk (< 20 °C)
1,3-Dipolar Cycloaddition Oxime, Et₃N, NCS0 - 25 High regioselectivity (3,5-isomer)Furoxan dimerizationExtremely slow kinetics
Bis-Diketone Condensation NH₂OH·HCl, EtOH60 - 70 Complete cyclodehydrationMethanone bridge cleavageStalls at oxime intermediates
Phase-Transfer Catalysis TBAB, Toluene/H₂O20 - 30 Mild, biphasic conversionEmulsion breakdownNo conversion observed

Part 4: Self-Validating Protocol (SOP)

This protocol utilizes the in situ nitrile oxide cycloaddition method. It is designed as a "self-validating system," meaning you cannot proceed to the next step without analytical confirmation, ensuring that thermal missteps are caught immediately.

ProtocolWorkflow S1 Step 1: Oxime Formation (RT) V1 Check: LC-MS [M+H]+ confirms oxime S1->V1 S2 Step 2: Halogenation (< 20 °C) V1->S2 S3 Step 3: Cycloaddition (0 °C to RT) S2->S3 V2 Check: TLC Disappearance of dipole S3->V2 S4 Step 4: Isolation (0 °C Quench) V2->S4

Fig 2. Self-validating workflow for in situ nitrile oxide cycloaddition.

Step-by-Step Methodology:

  • Precursor Activation (Oxime Formation):

    • Action: Dissolve the starting bis-aldehyde methanone in ethanol. Add 2.2 equivalents of hydroxylamine hydrochloride and sodium acetate. Stir at room temperature (25 °C) for 2 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot. Run LC-MS. Do not proceed until the [M+H]+ peak corresponds entirely to the bis-oxime.

  • Controlled Halogenation:

    • Action: Transfer the purified bis-oxime to a dry flask with DMF. Cool the system strictly to < 20 °C using a water bath. Add 2.2 equivalents of N-Chlorosuccinimide (NCS) portion-wise.

    • Causality: Exceeding 20 °C during NCS addition will cause premature generation of the nitrile oxide before the dipolarophile is present, leading to immediate dimerization.

  • In Situ Cycloaddition (The Critical Thermal Window):

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 2.5 equivalents of your target alkyne/alkene. Slowly add triethylamine (Et₃N) dropwise over 30 minutes. Allow the reaction to naturally warm to room temperature (25 °C) over 4 hours[1].

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the UV-active spot of the intermediate completely disappears, replaced by a lower Rf spot corresponding to the bis-isoxazole methanone.

  • Thermal Quench and Isolation:

    • Action: Quench the reaction by pouring it over crushed ice (0 °C). This rapidly drops the thermal energy, halting any secondary degradation pathways. Extract with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

References

  • Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)
  • Source: ijcrt.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT)

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for Isoxazol-3-yl(isoxazol-4-yl)methanone

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the purification of di-isoxazole ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the purification of di-isoxazole ketones.

Core Principles of Isoxazole Chromatography

Isoxazol-3-yl(isoxazol-4-yl)methanone is a di-isoxazole ketone characterized by moderate polarity. The molecule features two isoxazole rings—which possess both pi-electron conjugation and heteroatom-driven dipole moments—bridged by a central methanone (ketone) group. Causality in Retention: This bridging carbonyl acts as a strong hydrogen-bond acceptor.

When interacting with the free, acidic silanol groups (-SiOH) on a standard normal-phase silica gel stationary phase, these hydrogen-bonding sites dictate the molecule's retention time. A purely non-polar aliphatic solvent (like 100% hexane) is insufficient to disrupt these intermolecular forces, necessitating a polar modifier. Ethyl acetate (EtOAc) is the gold standard modifier here, as its own carbonyl oxygen competes for the silica's silanol sites, effectively displacing the isoxazole and facilitating elution[1].

Experimental Protocols: Step-by-Step Purification Workflow

To ensure a self-validating purification system, your column conditions must be strictly dictated by prior Thin Layer Chromatography (TLC) screening[2].

Step 1: TLC Screening & Solvent Optimization

  • Spot the crude reaction mixture on a silica gel 60 F254 TLC plate.

  • Develop the plate in a baseline solvent system of 80:20 Hexane:Ethyl Acetate.

  • Calculate the Retention Factor (Rf). Adjust the EtOAc percentage until the target di-isoxazole ketone achieves an Rf of exactly 0.25–0.30. This is the optimal polarity for column loading.

Step 2: Dry-Loading the Sample

  • Dissolve the crude Isoxazol-3-yl(isoxazol-4-yl)methanone in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 3 times the mass of the crude product) to the solution.

  • Evaporate the DCM under reduced pressure until a free-flowing, homogeneous powder is obtained. (Note: Dry-loading prevents the target molecule from precipitating at the column head, a common issue when loading moderately polar ketones into non-polar equilibrated columns).

Step 3: Column Packing and Elution

  • Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using a starting solvent of 95:5 Hexane:EtOAc.

  • Evenly distribute the dry-loaded silica powder onto the flat column bed.

  • Begin elution with 2 column volumes (CV) of the 95:5 mixture.

  • Apply a step gradient, increasing the EtOAc concentration by 5% every 2 CVs, until reaching the optimized TLC concentration (typically 15-25% EtOAc)[3].

Step 4: Fraction Collection & Visualization

  • Collect fractions in standard test tubes.

  • Spot every third fraction on a TLC plate and visualize under a 254 nm UV lamp. The highly conjugated di-isoxazole system will appear as a dark spot against the green fluorescent background[1].

Troubleshooting Guides & FAQs

Q1: Why is my Isoxazol-3-yl(isoxazol-4-yl)methanone co-eluting with the starting material? A1: Co-elution typically occurs when the solvent system is too strong (too polar), causing both the product and impurities to migrate at the solvent front without sufficient theoretical plates for separation. If your starting materials are simple isoxazoles or diketones, their Rf values may be nearly identical to the product in a static solvent system. Solution: Implement a shallow gradient elution[3]. Start with a highly non-polar system (e.g., 5% EtOAc in Hexane) to wash out non-polar impurities, then gradually increase the polarity to 20% EtOAc to elute the target ketone.

Q2: I am observing severe band tailing of the product during elution. What causes this, and how can I fix it? A2: Tailing is caused by secondary, non-ideal interactions between the hydrogen-bond accepting methanone oxygen (and the isoxazole nitrogens) and the highly acidic silanol groups on the silica gel. Solution: Add a basic modifier. Incorporating 0.1% to 1% Triethylamine (TEA) into your mobile phase will passivate the acidic silanol sites, sharpening the elution band and improving total recovery[1].

Q3: The product precipitated on the column during the initial elution phase. What went wrong? A3: Isoxazol-3-yl(isoxazol-4-yl)methanone can exhibit limited solubility in purely aliphatic hydrocarbon solvents (like 100% hexane) at high concentrations. If you liquid-loaded the sample in a polar solvent and the column was equilibrated in pure hexane, the sudden solvent exchange causes the compound to "crash out." Solution: Always utilize the dry-loading protocol described above. If liquid loading is mandatory, ensure your initial column equilibration solvent contains at least 5-10% EtOAc to maintain solubility.

Q4: Can I use Dichloromethane/Methanol (DCM/MeOH) instead of Hexane/Ethyl Acetate? A4: Yes, but it should be reserved as a secondary option. A 99:1 to 95:5 DCM/MeOH gradient is highly effective for removing highly polar baseline impurities. However, methanol is a strong hydrogen-bond donor and can cause the di-isoxazole to elute unpredictably fast. Hexane/Ethyl Acetate remains the standard for predictable, high-resolution retention[2].

Quantitative Data & Solvent Selection

Table 1: Mobile Phase Selection for Isoxazolyl Methanones

Solvent SystemTypical RatioPolarity RangeBest Used For
Hexane / Ethyl Acetate 95:5 to 70:30ModerateStandard purification, baseline resolution of di-isoxazoles.
Dichloromethane / Methanol 99:1 to 95:5HighEluting highly polar impurities, resolving severe tailing.
Toluene / Ethyl Acetate 90:10 to 80:20Moderate-HighSeparating aromatic impurities via pi-pi stacking interactions.

Table 2: TLC Visualization Methods

Visualization MethodMechanismAppearance of Isoxazole
UV Light (254 nm) Pi-electron conjugation absorptionDark spot on a green fluorescent background
Potassium Permanganate (KMnO₄) Oxidation of unsaturated bondsYellow/brown spot on a bright purple background
p-Anisaldehyde Stain Acid-catalyzed condensationDistinctive colored spot (often pink or purple)

Workflow Visualization

ChromatographyTroubleshooting Start Crude Isoxazol-3-yl (isoxazol-4-yl)methanone TLC TLC Screening (Hexane:EtOAc) Start->TLC RfLow Rf < 0.2 Increase EtOAc TLC->RfLow Too Polar RfHigh Rf > 0.5 Increase Hexane TLC->RfHigh Too Non-Polar RfOpt Rf 0.2 - 0.3 Optimal for Column TLC->RfOpt Ideal Polarity RfLow->TLC RfHigh->TLC Tailing Band Tailing Observed? RfOpt->Tailing Modifier Add 1% TEA or Use DCM:MeOH Tailing->Modifier Yes Coelution Co-elution with Impurities? Tailing->Coelution No Modifier->Coelution Gradient Apply Gradient Elution (e.g., 5% to 30% EtOAc) Coelution->Gradient Yes Success Pure Di-isoxazole Ketone Isolated Coelution->Success No Gradient->Success

Troubleshooting decision tree for isoxazol-3-yl(isoxazol-4-yl)methanone chromatography.

References

  • Title: Koser's reagent-promoted synthesis of substituted isoxazoles and their photophysical properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Isoxazol-3-yl(isoxazol-4-yl)methanone Production

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational challenges encountered when scaling up the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and operational challenges encountered when scaling up the synthesis of unsymmetrical bis-isoxazole ketones.

The production of Isoxazol-3-yl(isoxazol-4-yl)methanone relies on the coupling of an isoxazole-3-carboxylic acid-derived Weinreb amide with an isoxazol-4-yl Grignard reagent. At the pilot scale, this pathway is highly susceptible to heat transfer limitations, moisture ingress, and chelate instability.

Part 1: Process Troubleshooting & Causality FAQs

Q1: During the amidation of isoxazole-3-carboxylic acid, the reaction stalls at 70% conversion in the 50 L reactor. How can we drive it to completion? The Causality: Isoxazole-3-carboxylic acid is electronically deactivated, making the initial acyl activation sluggish. If you are using 1,1'-Carbonyldiimidazole (CDI) as the activating agent, the reaction generates CO₂. In large batch reactors, poor mass transfer can trap CO₂ in the solution, shifting the thermodynamic equilibrium backward and stalling the reaction. The Solution: Ensure vigorous agitation and maintain a continuous subsurface nitrogen sparge to strip CO₂ from the reaction matrix. Alternatively, switch to a more robust activation protocol using oxalyl chloride with catalytic DMF, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and an excess of N-methylmorpholine[1].

Q2: Halogen-metal exchange of 4-iodoisoxazole with iPrMgCl is causing thermal runaway and product degradation. How do we control this exotherm? The Causality: The iodine-magnesium exchange is kinetically rapid and highly exothermic. In pilot-scale batch reactors, the low surface-area-to-volume ratio severely limits heat dissipation, causing localized hot spots that degrade the thermally sensitive isoxazol-4-ylmagnesium species. The Solution: Transition the metallation step to a continuous flow reactor, which provides superior heat transfer and allows the exchange to occur safely at higher concentrations[2]. If batch processing is mandatory, utilize the Turbo-Grignard reagent (iPrMgCl·LiCl). The LiCl breaks up polymeric magnesium aggregates, accelerating the exchange and allowing the reaction to proceed smoothly at a highly controlled -20 °C.

Q3: We are observing ~15% of a tertiary alcohol byproduct (over-addition) despite using the Weinreb amide. Why is the chelate failing? The Causality: Weinreb amides prevent over-addition by forming a stable 5-membered cyclic tetrahedral intermediate with the magnesium ion[3]. However, this chelate is thermally sensitive. If the internal reactor temperature rises above 0 °C during the Grignard addition or prior to the acidic quench, the chelate collapses prematurely into the ketone. The highly reactive ketone then immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol impurity. The Solution: Maintain the internal temperature strictly below -5 °C during the entire addition phase.

Q4: Post-quench, we face severe emulsion issues during phase separation. How can we resolve this without hydrolyzing the product? The Causality: Magnesium salts precipitate as gelatinous hydroxides at neutral or slightly basic pH, trapping the organic and aqueous phases in an intractable emulsion. The Solution: Pre-cool the quench solution and perform a "reverse quench" by pumping the reaction mixture into cold 1M HCl or 10% citric acid[4]. Citric acid acts as a bidentate chelating agent for magnesium, keeping the aqueous layer perfectly homogeneous and ensuring a rapid, clean phase split at pH 2–3.

Part 2: Process Workflows & Mechanistic Logic

The following diagrams illustrate the optimized synthetic workflow and the logical relationship between temperature control and impurity formation.

G N1 Isoxazole-3-carboxylic acid N2 Weinreb Amide Intermediate N1->N2 N,O-dimethylhydroxylamine N5 Stable Mg-Chelate N2->N5 Coupling at -10°C N3 4-Iodoisoxazole N4 Isoxazol-4-ylmagnesium chloride N3->N4 iPrMgCl·LiCl, -20°C N4->N5 Coupling at -10°C N6 Isoxazol-3-yl(isoxazol-4-yl)methanone N5->N6 Reverse Quench (1M HCl)

Workflow of bis-isoxazole ketone synthesis via Weinreb amide and Grignard addition.

Chelate C1 Weinreb Amide + Grignard C2 Tetrahedral Mg-Chelate (Stable < 0°C) C1->C2 Nucleophilic Attack C3 Premature Collapse (T > 0°C) C2->C3 Thermal Failure C6 Acidic Quench (T < 0°C) C2->C6 Controlled Processing C4 Ketone Intermediate (In situ) C3->C4 C5 Tertiary Alcohol (Over-addition Impurity) C4->C5 2nd Grignard Equivalent C7 Target Ketone Product C6->C7 Desired Pathway

Logical relationship of temperature control on Mg-chelate stability and impurity formation.

Part 3: Quantitative Process Metrics

To justify the transition from batch to flow chemistry for the metallation step, review the thermodynamic data summarized below. Flow chemistry mitigates the severe exotherm associated with isoxazole scale-up[5].

Table 1: Thermodynamic and Yield Comparison for Grignard Exchange (10-kg Scale)

ParameterBatch Reactor (50 L)Continuous Flow (SiC Reactor)Causality / Impact
Residence / Dosing Time 4.0 Hours (Dosing)2.5 Minutes (Residence)Flow allows rapid, continuous processing without accumulation of reactive intermediates.
Heat Transfer Area/Vol < 5 m²/m³> 800 m²/m³SiC flow reactors provide massive surface area, instantly dissipating the heat of halogen-metal exchange.
Exotherm Peak (ΔT) +18 °C (Localized)< +2 °CPrevents thermal degradation of the isoxazol-4-ylmagnesium chloride species.
Tertiary Alcohol Impurity 12 - 15%< 2%Precise stoichiometry and temperature control in flow prevents chelate collapse.
Overall Yield 68%91%Elimination of hot spots and over-addition directly maximizes product recovery.

Part 4: Self-Validating Pilot Protocol (10-kg Scale)

Every robust process must be self-validating. Do not proceed to subsequent steps without passing the designated In-Process Controls (IPCs).

Step 1: Weinreb Amide Formation

  • Charge a dry 50 L glass-lined reactor with isoxazole-3-carboxylic acid (1.0 equiv) and anhydrous CH₂Cl₂ (10 volumes).

  • Cool to 0 °C. Add oxalyl chloride (1.1 equiv) dropwise, followed by DMF (0.05 equiv). Stir until gas evolution ceases.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Slowly dose N-methylmorpholine (2.5 equiv) while maintaining the internal temperature below 10 °C.

  • IPC 1 (Self-Validation): Withdraw a 0.5 mL aliquot, quench in water/EtOAc, and analyze via HPLC. Proceed only if residual carboxylic acid is < 1.0% AUC.

  • Wash with 1M HCl, then brine. Concentrate the organic layer to yield the Weinreb amide.

Step 2: Halogen-Metal Exchange (Turbo-Grignard)

  • In a separate dry vessel, dissolve 4-iodoisoxazole (1.05 equiv) in anhydrous THF (5 volumes).

  • Cool the solution to -20 °C.

  • Dose iPrMgCl·LiCl (1.3M in THF, 1.1 equiv) continuously over 2 hours, maintaining T < -15 °C.

  • IPC 2 (Self-Validation): Perform a titration of the Grignard reagent using iodine/LiCl in THF. Proceed only if the active molarity is ≥ 0.95 M.

Step 3: Coupling & Reverse Quench

  • Cool the Weinreb amide solution (from Step 1) in THF to -15 °C.

  • Transfer the active Grignard reagent into the Weinreb amide solution at a rate that maintains the internal temperature strictly below -5 °C to preserve the Mg-chelate.

  • Stir for 1 hour at -10 °C.

  • IPC 3 (Self-Validation): Quench an aliquot in 1M HCl and analyze via HPLC. Target ketone must be > 85% AUC; if unreacted Weinreb amide remains, stir for an additional 30 minutes.

  • Reverse Quench: Pump the cold reaction mixture directly into a vigorously stirred solution of 10% aqueous citric acid pre-chilled to 0 °C[4].

  • Separate the phases, wash the organic layer with brine, and crystallize the final Isoxazol-3-yl(isoxazol-4-yl)methanone from MTBE/heptane.

References

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System Source: ACS Publications URL:[Link]

  • A Weinreb Nitrile Oxide and Nitrone for Cycloaddition Source: ACS Publications URL:[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Publications URL:[Link]

  • Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions Source: RUIdeRA (Universidad de Castilla-La Mancha) URL:[Link]

  • Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Preventing thermal degradation of Isoxazol-3-yl(isoxazol-4-yl)methanone during storage

Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results, unexplained color chang...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results, unexplained color changes, or loss of purity when working with bis-isoxazole scaffolds.

Isoxazol-3-yl(isoxazol-4-yl)methanone is a highly functionalized, electron-deficient molecule. The presence of two isoxazole rings bridged by a carbonyl (methanone) group creates a unique thermodynamic vulnerability: the N–O bond within the isoxazole ring is exceptionally prone to cleavage under thermal, photolytic, or basic conditions.

This guide is designed to provide you with the mechanistic understanding, quantitative thresholds, and field-proven protocols necessary to prevent the degradation of this compound during storage and handling.

Diagnostic Overview: The Vulnerability of the N–O Bond

The structural integrity of Isoxazol-3-yl(isoxazol-4-yl)methanone is heavily dependent on the ambient environment. The methanone bridge acts as a strong electron-withdrawing group (EWG), pulling electron density away from the adjacent isoxazole rings. This increases the electrophilicity of the ring carbons and lowers the activation energy required for N–O bond homolysis or heterolysis.

When exposed to thermal stress, the isoxazole ring undergoes N–O bond cleavage, transitioning through a highly reactive vinylnitrene or 2H-azirine intermediate. This intermediate rapidly and irreversibly fragments into nitrile ylides, ketenimines, and carbon monoxide 1. Furthermore, in the presence of protic solvents and trace bases, the ring can undergo an E1cB-like base-catalyzed opening, a degradation pathway well-documented in other isoxazole-containing drugs like leflunomide 2.

Mechanism A Isoxazol-3-yl(isoxazol-4-yl)methanone (Intact Scaffold) B Thermal Stress / Base / Light A->B Exposure C N-O Bond Cleavage (Vinylnitrene Transition) B->C Ea ~35-45 kcal/mol D 2H-Azirine Intermediate C->D Rearrangement E Nitrile Ylide / Ketene + CO (Irreversible Degradation) D->E C-C Scission

Mechanistic pathway of isoxazole thermal degradation via N-O bond cleavage.

Quantitative Thermodynamic & Kinetic Data

To establish a self-validating storage system, we must respect the physical limits of the molecule. The table below summarizes the critical thresholds that dictate our handling protocols.

ParameterValue / ThresholdMechanistic Consequence
Activation Energy ( Ea​ ) ~35 - 45 kcal/molDictates the strict requirement for sub-ambient storage to prevent spontaneous unimolecular decomposition 3.
Critical Degradation Temp > 60°C (Solution)Rapid transition state crossing; formation of azirine and subsequent fragmentation into nitriles and CO 4.
pH Sensitivity Limit Highly labile at pH > 7.5Base-catalyzed deprotonation drives rapid, irreversible ring-opening, drastically reducing half-life at 37°C 2.
Solvent Compatibility Aprotic (e.g., MeCN)Protic solvents (MeOH, H₂O) act as nucleophiles or proton shuttles, accelerating hydrolytic cleavage of the scaffold.

Troubleshooting FAQs

Q1: Why did my Isoxazol-3-yl(isoxazol-4-yl)methanone sample turn from a pale powder to a dark brown oil during room temperature storage? A1: This is the macroscopic hallmark of thermal degradation. When exposed to ambient thermal energy over prolonged periods, the isoxazole ring opens to form a transient vinylnitrene or 2H-azirine, which subsequently fragments into nitriles, ketenes, and carbon monoxide 1. These highly reactive degradation products quickly polymerize, forming highly conjugated, colored impurities (the brown oil).

Q2: Can I store the compound as a stock solution in Methanol or DMSO to save time? A2: Storing this compound in protic solvents like Methanol is highly discouraged. Protic solvents, especially if trace base is present (e.g., residual alkalinity from glass vials), catalyze an E1cB-like ring opening 2. While DMSO is aprotic, it is notoriously hygroscopic; water absorption will eventually lead to hydrolysis. If a solution must be stored, use anhydrous Acetonitrile (MeCN) at -80°C in single-use aliquots.

Q3: How can I verify if my stored batch has degraded before using it in an expensive in vitro assay? A3: Perform an LC-MS/MS analysis prior to use. In the MS spectra, look for mass species corresponding to the loss of CO (-28 Da) or the presence of ring-opened nitrile fragments 4. In ¹H-NMR, the disappearance of the characteristic downfield isoxazole proton signals (typically around 8.5–9.0 ppm) and the appearance of new vinylic or aliphatic signals confirm degradation.

Storage & Handling Workflows

To ensure zero degradation, you must treat the storage environment as a controlled chemical system. The following decision tree dictates the optimal handling path.

Storage Start Compound Receipt / Isolation State Physical State? Start->State Solid Solid State State->Solid Yes Solution In Solution State->Solution Yes Sol2 Store at -20°C under Argon in Amber Glass Solid->Sol2 Sol1 High-Vac Evaporation (Remove protic solvents) Solution->Sol1 Preferred Sol3 Aliquot into single-use vials Store at -80°C in MeCN Solution->Sol3 If must keep in solution Sol1->Sol2

Decision matrix for the optimal storage and handling of bis-isoxazole methanones.

Protocol A: High-Vacuum Solvent Removal and Inert Gas Backfilling

Causality: Removing interstitial solvent removes the vector for hydrolytic and base-catalyzed degradation. Backfilling with Argon displaces oxygen and moisture, while amber glass prevents photolytically induced N–O cleavage.

  • Solvent Removal: Transfer the compound to a round-bottom flask. If it is currently in a protic solvent, perform a solvent exchange by adding anhydrous Dichloromethane (DCM) and evaporating it three times to azeotropically remove moisture.

  • High Vacuum Desiccation: Attach the flask to a Schlenk line. Apply high vacuum (< 0.1 mbar) for 4–6 hours at room temperature. Do not apply heat to accelerate drying.

  • Transfer & Purge: Transfer the resulting dry powder into a pre-weighed amber glass vial. Place the vial in a glovebox or use a gentle stream of ultra-high purity (UHP) Argon to purge the headspace for 60 seconds.

  • Seal & Store: Seal the vial immediately with a PTFE-lined cap. Wrap the cap tightly with Parafilm and store the vial in a desiccator box at -20°C.

  • Validation: Weigh the vial before and after vacuum. A stable mass over two consecutive 1-hour intervals confirms the complete removal of catalytic solvents.

Protocol B: LC-MS/MS Integrity Verification

Causality: Because isoxazole degradation products (nitriles, ketenes) have distinct molecular weights and polarities compared to the parent bis-isoxazole, reverse-phase LC-MS provides a definitive, self-validating check of sample integrity.

  • Sample Preparation: Dissolve 1.0 mg of the stored solid in 1.0 mL of anhydrous, LC-MS grade Acetonitrile. Avoid Methanol.

  • Chromatographic Setup: Utilize a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Note: Brief exposure to acidic water during a 5-minute LC run will not trigger degradation, unlike long-term storage.

  • MS Detection: Run a positive electrospray ionization (ESI+) scan. Monitor the parent ion [M+H]+ .

  • Data Interpretation: Scan the chromatogram for primary degradation fragments, specifically the loss of carbon monoxide ( [M+H−28]+ ) or hydrogen cyanide ( [M+H−27]+ ). If the integrated area of the parent peak is < 95% of the total ion chromatogram (TIC), the batch must be re-purified via flash chromatography before use.

References

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study.SciSpace.
  • pH and temperature stability of the isoxazole ring in leflunomide.ResearchGate.
  • Technical Support Center: Isoxazole Synthesis Optimization.Benchchem.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.ACS Publications.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Isoxazol-3-yl(isoxazol-4-yl)methanone in Aqueous Assays

Introduction Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of promising compounds. One such molecule, Isoxazol-3-yl(isoxazol-4-yl)methanone,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of promising compounds. One such molecule, Isoxazol-3-yl(isoxazol-4-yl)methanone, and its derivatives, present significant hurdles in obtaining reliable and reproducible data in aqueous-based biological assays. The inherent lipophilicity and crystalline structure of many isoxazole-containing compounds contribute to their low solubility, leading to issues like compound precipitation, inaccurate concentration measurements, and inconsistent assay results.[1][2]

This technical guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming the solubility challenges associated with Isoxazol-3-yl(isoxazol-4-yl)methanone. The methodologies and explanations provided herein are grounded in established principles of medicinal chemistry and formulation science, empowering you to generate high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: My Isoxazol-3-yl(isoxazol-4-yl)methanone, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This common phenomenon is known as "solvent shock" or "crashing out."[3][4] While the compound may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in the aqueous environment of your assay buffer.[5] When the concentrated DMSO stock is introduced to the buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.[3][6]

Q2: What is the first and simplest step I should take to address this precipitation?

Before exploring more complex formulation strategies, the most straightforward approach is to reduce the final concentration of the compound in your assay. It's possible that you are simply exceeding the compound's maximum aqueous solubility.[7] Additionally, preparing a more dilute stock solution in DMSO can sometimes mitigate precipitation by allowing for a slower, more gradual introduction of the compound into the aqueous phase.[7]

Q3: I've tried lowering the concentration, but I still see precipitation. What are the next logical steps?

If simple dilution is insufficient, a systematic approach to enhancing solubility is necessary. The following troubleshooting workflow outlines a tiered strategy, starting with simple adjustments and progressing to more advanced formulation techniques.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Co-solvents & Surfactants cluster_3 Tier 3: Advanced Formulation Start Compound Precipitates in Aqueous Buffer Reduce_Conc Reduce Final Concentration Start->Reduce_Conc Is precipitation concentration-dependent? Check_pH Optimize Buffer pH Reduce_Conc->Check_pH Precipitation persists End Soluble Compound in Assay Reduce_Conc->End Precipitation resolved Co_Solvent Introduce a Co-solvent Check_pH->Co_Solvent pH adjustment ineffective or not feasible Check_pH->End Precipitation resolved Surfactant Add a Surfactant Co_Solvent->Surfactant Co-solvent toxicity or inefficacy Co_Solvent->End Precipitation resolved Cyclodextrin Utilize Cyclodextrins Surfactant->Cyclodextrin Surfactant interferes with assay Surfactant->End Precipitation resolved Solid_Dispersion Prepare a Solid Dispersion Cyclodextrin->Solid_Dispersion Complexation is insufficient Cyclodextrin->End Precipitation resolved Solid_Dispersion->End Precipitation resolved

Caption: A tiered approach to troubleshooting solubility issues.

In-Depth Troubleshooting Guides

Tier 1: Simple Adjustments

The ionization state of a compound can significantly impact its aqueous solubility.[8][9] For molecules with ionizable groups, such as carboxylic acids or amines, adjusting the pH of the assay buffer can dramatically increase solubility. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[8]

Experimental Protocol: pH Screening for Solubility

  • Prepare a series of buffers: Create small volumes of your primary assay buffer at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Prepare compound dilutions: Add your DMSO stock solution of Isoxazol-3-yl(isoxazol-4-yl)methanone to each buffer to your desired final concentration.

  • Visual Inspection: Incubate the solutions under your standard assay conditions (e.g., 37°C) for a relevant period. Visually inspect for any signs of precipitation or turbidity.

  • Assay Compatibility Check: Crucially, ensure that the optimal pH for solubility does not negatively impact the performance of your assay (e.g., enzyme activity, cell viability).

Tier 2: Co-solvents and Surfactants

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11] They work by reducing the polarity of the aqueous medium. Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycols (PEGs).[10][12]

Key Considerations:

  • Assay Compatibility: The primary limiting factor is the tolerance of your biological system to the co-solvent. Cell-based assays are particularly sensitive, and high concentrations of organic solvents can be cytotoxic.[6]

  • Final Concentration: The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v) for DMSO in cell-based assays.[13] Always include a vehicle control with the same final co-solvent concentration in your experiments.[14]

Table 1: Common Co-solvents and Recommended Starting Concentrations

Co-solventTypical Starting Final Concentration (v/v)Notes
DMSO< 0.5%Widely used, but can be toxic to some cell lines at higher concentrations.[15]
Ethanol< 1%Generally well-tolerated, but can have biological effects.
PEG 4001-5%A less toxic option, often used in in vivo formulations.

Surfactants increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12][16] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a few non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant-Containing Buffers: Add the surfactant to your assay buffer at a range of concentrations (e.g., 0.01%, 0.05%, 0.1%).

  • Test Compound Solubility: Add your compound's DMSO stock to the surfactant-containing buffers and observe for precipitation.

  • Assay Interference: It is critical to run a control with the surfactant alone to ensure it does not interfere with your assay's readout.

Tier 3: Advanced Formulation Strategies

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][][19] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[20]

Cyclodextrin_Complexation Cyclodextrin Inclusion Complex Formation cluster_0 Components cluster_1 Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Increased Aqueous Solubility) CD->Complex Encapsulates Drug Isoxazole Derivative (Poorly Soluble) Drug->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v) with stirring.

  • Add Compound: Slowly add the DMSO stock solution of your isoxazole derivative to the cyclodextrin solution while vortexing or stirring.

  • Equilibrate: Allow the mixture to equilibrate for a period (e.g., 1-24 hours) at room temperature or 37°C to facilitate complex formation.

  • Filter (Optional): If any undissolved material remains, centrifuge and filter the solution through a 0.22 µm filter to remove any non-complexed precipitate.

Summary and Best Practices

  • Start Simple: Always begin by assessing the effect of reducing the final compound concentration.

  • Systematic Approach: Follow a tiered approach, moving from simple buffer adjustments to more complex formulation strategies as needed.

  • Controls are Critical: For every solubilizing agent you introduce (co-solvent, surfactant, cyclodextrin), you must run a corresponding vehicle control to ensure it does not interfere with your assay.

  • Visual Inspection is Key: Before proceeding with any assay, visually inspect your final compound dilutions for any signs of precipitation.

  • Re-evaluate Stock Solutions: Repeated freeze-thaw cycles can cause compounds to precipitate out of even 100% DMSO stock solutions.[3] Aliquot your stock solutions into single-use volumes.[3]

By implementing these troubleshooting strategies, you can overcome the challenges posed by the poor aqueous solubility of Isoxazol-3-yl(isoxazol-4-yl)methanone and obtain accurate, reliable data to advance your research.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Available at: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. Available at: [Link]

  • Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - RSC Publishing. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available at: [Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (PDF) Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - ResearchGate. Available at: [Link]

  • a) General strategies for the preparation of isoxazoles 1. b)... - ResearchGate. Available at: [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water | ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... - ResearchGate. Available at: [Link]

  • 2.5: Preparing Solutions - Chemistry LibreTexts. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography - Biotage. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Isoxazole Isomers in Medicinal Chemistry: 3-yl, 4-yl, and 5-yl Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific arrangement of substituents around the isoxazole core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of isoxazol-3-yl, isoxazol-4-yl, and isoxazol-5-yl derivatives, offering insights into their synthesis, reactivity, and applications in drug discovery. While the specific compound isoxazol-3-yl(isoxazol-4-yl)methanone is not widely documented, this guide will explore the broader classes of isoxazole isomers it represents.

The Isoxazole Scaffold: A Privileged Structure

The isoxazole moiety is considered a "privileged structure" in drug design due to its ability to interact with a variety of biological targets.[6][7] Its unique electronic and structural features, including its aromaticity and the presence of both hydrogen bond donors and acceptors, contribute to its versatility.[7][8] The weak N-O bond within the isoxazole ring can also be a site for metabolic cleavage, a property that can be exploited in prodrug design.[9][10]

Isoxazol-5-yl Derivatives: The Prevalent Players

Derivatives substituted at the 5-position of the isoxazole ring are arguably the most extensively studied and successful in drug discovery.[3][11] This prevalence is due in part to the synthetic accessibility of this isomer.

Synthesis of Isoxazol-5-yl Derivatives

A common and robust method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[12][13] This reaction is often highly regioselective, yielding the 3,5-disubstituted product. Another widely used approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[10]

Biological Activity and Prominent Examples

A vast number of biologically active compounds feature the isoxazol-5-yl moiety. For instance, Valdecoxib , a potent and selective COX-2 inhibitor, showcases a 3,4-diaryl-isoxazol-5-yl core.[3] The antibiotic Cloxacillin contains a 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxamide group, highlighting the importance of this scaffold in antibacterial drug design.[11] Furthermore, numerous isoxazole-5-yl derivatives have been investigated as anticancer agents, HSP90 inhibitors, and for their activity against a range of other therapeutic targets.[14][15]

Isoxazol-3-yl Derivatives: A Region of Growing Interest

While perhaps not as ubiquitous as their 5-substituted counterparts, isoxazol-3-yl derivatives represent a significant and growing area of research.

Synthesis of Isoxazol-3-yl Derivatives

The synthesis of 3-substituted isoxazoles can also be achieved through [3+2] cycloaddition reactions, where the choice of reactants and conditions dictates the regioselectivity. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to selectively synthesize 3-substituted isoxazoles.[16] Additionally, various methods have been developed for the preparation of 3-aminoisoxazoles, which serve as versatile synthetic intermediates.[12]

Biological Activity and Examples

The anti-rheumatic drug Leflunomide is a prominent example of a bioactive isoxazol-3-yl derivative.[1] Research has also demonstrated the potential of isoxazol-3-yl compounds as anti-inflammatory agents and inhibitors of various enzymes.[12][17] For instance, certain 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones have shown significant anti-inflammatory activity and selectivity towards COX-2.[11][17]

Isoxazol-4-yl Derivatives: The Versatile Core

Substitution at the 4-position of the isoxazole ring offers a distinct vector for chemical modification, leading to compounds with unique properties.

Synthesis of Isoxazol-4-yl Derivatives

The synthesis of 3,4-disubstituted isoxazoles can be achieved through enamine-triggered [3+2] cycloaddition reactions.[16] Another approach involves the domino isoxazole-isoxazole isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles, which can yield isoxazole-4-carboxylic acid derivatives.[18]

Biological Activity and Examples

Isoxazole-4-carboxamide derivatives have demonstrated potent antimicrobial activity.[12] The penicillin derivative, Cloxacillin, technically features a 4-carboxamide substituent on the isoxazole ring, further emphasizing the importance of this position for biological activity.[11]

Comparative Analysis

FeatureIsoxazol-3-yl DerivativesIsoxazol-4-yl DerivativesIsoxazol-5-yl Derivatives
Prevalence in Approved Drugs Moderate (e.g., Leflunomide)[1]Moderate (e.g., as part of more complex structures like Cloxacillin)[11]High (e.g., Valdecoxib, Sulfamethoxazole)[3][11]
Synthetic Accessibility Accessible via various methods, including regioselective cycloadditions and cycloisomerizations.[16]Synthetically accessible, with methods like domino isomerizations providing unique functional handles.[18]Generally highly accessible, with well-established and often regioselective synthetic routes like [3+2] cycloadditions.[12][13]
Key Biological Activities Anti-inflammatory, antirheumatic.[1][12][17]Antimicrobial.[12]Anti-inflammatory, antibacterial, anticancer.[3][11][14]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a generalized procedure based on established methods.[12][13]

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and an alkyne.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • Dissolve the aldoxime in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise to the stirred solution. Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. This in situ generates the corresponding nitrile oxide.

  • In a separate flask, dissolve the terminal alkyne and triethylamine in the anhydrous solvent.

  • Slowly add the nitrile oxide solution to the alkyne solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing Synthetic Pathways

cluster_0 Synthesis of 3,5-Disubstituted Isoxazoles Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation (e.g., NCS) Isoxazole_3_5 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole_3_5 [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole_3_5

Caption: General synthetic route to 3,5-disubstituted isoxazoles.

Conclusion

The choice between isoxazol-3-yl, -4-yl, and -5-yl derivatives in drug design is a nuanced decision driven by the specific therapeutic target and desired pharmacological properties. While isoxazol-5-yl derivatives have historically dominated the landscape of approved drugs, the growing body of research on isoxazol-3-yl and -4-yl compounds underscores their potential as valuable scaffolds for future drug discovery efforts. A thorough understanding of the synthetic accessibility and structure-activity relationships of each isomer is crucial for medicinal chemists aiming to leverage the full potential of the versatile isoxazole core.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). PMC.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025).
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  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Scilit.
  • Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. (2014). PubMed.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Request PDF.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024).
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  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). MDPI.
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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). The Journal of Organic Chemistry - ACS Publications.
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Comparative

HPLC method validation for Isoxazol-3-yl(isoxazol-4-yl)methanone purity analysis

High-Performance Liquid Chromatography (HPLC) Method Validation for Isoxazol-3-yl(isoxazol-4-yl)methanone Purity Analysis: A Comparative Guide The robust characterization of bis-isoxazole derivatives is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Isoxazol-3-yl(isoxazol-4-yl)methanone Purity Analysis: A Comparative Guide

The robust characterization of bis-isoxazole derivatives is a critical bottleneck in medicinal chemistry and drug development. Isoxazol-3-yl(isoxazol-4-yl)methanone, a highly polarizable molecule consisting of two electron-deficient aromatic rings linked by a carbonyl group, presents a unique analytical challenge[1]. The primary difficulty lies in resolving the active pharmaceutical ingredient (API) from its synthetic positional isomers (e.g., the 5-yl linked analogs), which possess nearly identical hydrodynamic volumes and partition coefficients.

This guide provides an objective comparison of stationary phase chemistries for this specific separation and outlines a self-validating,[2] for its purity analysis.

Mechanistic Insight: Stationary Phase Comparison

When developing a purity method for isoxazole derivatives, column selection dictates the success or failure of the assay. Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. Because positional isomers of bis-isoxazoles have virtually indistinguishable hydrophobicity, C18 phases typically result in severe peak co-elution[3].

To overcome this, a Phenyl-Hexyl stationary phase is required. The causality behind this choice is rooted in electronic interactions. The electron density across an isoxazole ring varies significantly depending on whether the linkage to the electron-withdrawing carbonyl is at the C3, C4, or C5 position. The Phenyl-Hexyl phase acts as a π -electron donor, establishing differential π−π interactions with the varying electron deficiencies of these isomers[3]. This shape and electronic selectivity achieves baseline resolution where traditional alkyl phases fail.

Comparative Performance Data

The following table summarizes the quantitative performance of a standard C18 versus a Phenyl-Hexyl column for the separation of Isoxazol-3-yl(isoxazol-4-yl)methanone from its primary 5-yl isomer.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Driver / Causality
Retention Time (RT) 12.4 min14.8 minEnhanced π−π retention on the Phenyl-Hexyl phase.
Isomer Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)Differential electronic interactions and shape selectivity[3].
Peak Tailing ( Tf​ ) 1.61.1Shielded silanols in modern Phenyl-Hexyl phases prevent secondary interactions.
Theoretical Plates ( N ) 8,50012,400Superior mass transfer kinetics for aromatic heterocycles.

The Self-Validating Protocol: System Suitability Testing (SST)

A scientifically sound protocol must be a self-validating system. This means the method mathematically proves its own fitness for use before any sample data is collected. This is achieved through strict [2].

Before initiating the batch, a resolution standard containing Isoxazol-3-yl(isoxazol-4-yl)methanone and its known isomers is injected. The system is only deemed valid if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between the target molecule and its closest eluting isomer.

  • Tailing Factor ( Tf​ ): ≤1.5 to ensure no active site degradation on the column.

  • Relative Standard Deviation (%RSD): ≤2.0% for five replicate injections of the standard[4].

Step-by-Step Experimental Methodology

Phase 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water.

    • Causality: The low pH (~2.7) suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing for nitrogen-containing heterocycles[5],[6].

  • Organic Phase (B): Methanol.

    • Causality: Methanol is a protic solvent that acts as a hydrogen-bond donor. This specifically enhances the π−π selectivity of the Phenyl-Hexyl column compared to aprotic solvents like acetonitrile[3].

  • Sample Diluent: 90% Phase A / 10% Phase B. Accurately weigh and dissolve the standard to a final concentration of 0.1 mg/mL[7]. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Execution
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Gradient Program: 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B (re-equilibration)[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated bis-isoxazole system).

ICH Q2(R2) Method Validation Workflow

Following[8], the method must be validated across several core parameters to ensure data integrity and robustness over its lifecycle[4].

  • Specificity: Inject a spiked solution containing the target compound and its known positional isomers. Confirm peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting impurities exist under the main peak[2].

  • Linearity & Range: Prepare a 5-point calibration curve ranging from the Limit of Quantitation (LOQ) to 150% of the nominal target concentration. The coefficient of determination ( R2 ) must be ≥0.999 [2],[6].

  • Accuracy: Perform spike-recovery experiments at 50%, 100%, and 150% concentration levels. The target recovery must fall strictly between 98.0% and 102.0%[6].

  • Precision: Assess intra-day (repeatability) and inter-day (intermediate precision) variance. The overall %RSD must be ≤2.0% [4].

  • Robustness: Utilize a Multivariate Design of Experiments (DoE) approach to deliberately vary flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and gradient slope, ensuring the Method Operable Design Region (MODR) remains stable[8].

Validation Workflow Diagram

Validation_Workflow cluster_ICH ICH Q2(R2) Core Validation Parameters Dev Method Development (Phenyl-Hexyl Selection) SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Dev->SST Spec Specificity (Isomer Baseline Resolution) SST->Spec Lin Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (Multivariate DoE) Prec->Rob Valid Validated Analytical Procedure (Lifecycle Management) Rob->Valid

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for bis-isoxazole purity analysis.

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Validation

A Comparative Guide to the Spectroscopic Validation of Isoxazol-3-yl(isoxazol-4-yl)methanone Structural Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of all subsequent research. A molecule's biological activity is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of all subsequent research. A molecule's biological activity is intrinsically tied to its three-dimensional structure and the precise connectivity of its atoms. When dealing with heterocyclic compounds like isoxazoles, the potential for constitutional isomerism during synthesis is a significant challenge. These isomers share the same molecular formula and mass but differ in their atomic connectivity, which can lead to drastically different pharmacological and toxicological profiles.[1]

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the definitive validation of Isoxazol-3-yl(isoxazol-4-yl)methanone, a molecule with the potential for several structural isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring each protocol is part of a self-validating analytical workflow. The primary isomers under consideration are:

  • Isomer A: Isoxazol-3-yl(isoxazol-4-yl)methanone

  • Isomer B: Bis(isoxazol-3-yl)methanone

  • Isomer C: Bis(isoxazol-4-yl)methanone

Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to create an unassailable body of evidence for structural elucidation.

The Analytical Imperative: Why Isomer Differentiation Matters

The distinction between isomers like A, B, and C is not merely an academic exercise. The placement of the nitrogen and oxygen atoms within the isoxazole rings, and the attachment points of these rings to the central carbonyl bridge, dictates the molecule's electronic distribution, hydrogen bonding capability, and overall shape. These features, in turn, govern how the molecule interacts with biological targets such as enzymes and receptors. An unverified isomeric mixture can lead to inconsistent biological data, failed clinical trials, and a fundamental misunderstanding of structure-activity relationships (SAR). Therefore, a robust, multi-technique validation is a non-negotiable step in the drug discovery pipeline.

The Spectroscopic Validation Workflow

Our validation strategy employs a hierarchical approach. High-Resolution Mass Spectrometry first confirms the elemental composition. Subsequently, a suite of advanced NMR techniques provides the definitive evidence of atomic connectivity. Finally, FTIR spectroscopy offers complementary data on functional group vibrations.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Syn Crude Product (Potential Isomer Mixture) HRMS HRMS Analysis Syn->HRMS Confirms Elemental Formula NMR NMR Suite (1H, 13C, COSY, HSQC, HMBC) HRMS->NMR Validated Formula Proceeds to NMR FTIR FTIR Analysis NMR->FTIR Primary Structure Elucidated Conclusion Unambiguous Structure Confirmation NMR->Conclusion Definitive Connectivity FTIR->Conclusion Supporting Data Acquired

Caption: Overall workflow for the spectroscopic validation of isoxazole isomers.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for isomer differentiation because it probes the unique electronic environment of each nucleus (¹H and ¹³C) and, crucially, reveals through-bond connectivity.[2] For constitutional isomers, where connectivity differs, the NMR spectra will show unambiguous and predictable variations.[3]

Expertise & Causality: The Power of 2D NMR

While 1D ¹H and ¹³C spectra provide initial clues (e.g., the number of unique signals, which speaks to molecular symmetry), they are often insufficient for definitive assignment in complex heterocyclic systems.[4][5] The true power lies in 2D correlation experiments. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this isomeric puzzle. It reveals long-range (2- to 3-bond) correlations between protons and carbons. By observing a correlation from a proton on one isoxazole ring to the carbonyl carbon, and critically, to the carbons of the other ring, we can irrefutably map the molecule's framework.

G cluster_A Isomer A: Isoxazol-3-yl(isoxazol-4-yl)methanone cluster_B Isomer B: Bis(isoxazol-3-yl)methanone A_Struct C3' N O C5' C4' C=O C4 C5 O N C3 A_Struct:C5->A_Struct:CO H5 -> C=O (3J) A_Struct:C5->A_Struct:C4 H5 -> C4 (2J) B_Struct C3' N O C5' C4' C=O C3 N O C5 C4 B_Struct:C5->B_Struct:CO H5 -> C=O (3J) B_Struct:C4->B_Struct:C3 H4 -> C3 (2J) B_Struct:C4->B_Struct:C5 H4 -> C5 (2J) B_Struct:C4->B_Struct:CO H4 -> C=O (3J)

Caption: Key differentiating HMBC correlations for Isomers A and B.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomeric compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks within each ring.[6]

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is the most critical experiment for isomer differentiation.[2]

Predicted NMR Data Comparison
Spectroscopic FeatureIsomer A (3-yl, 4-yl)Isomer B (bis-3-yl)Isomer C (bis-4-yl)
Symmetry AsymmetricC₂ SymmetricC₂ Symmetric
¹H Signals (Ring Protons) 4 (all singlets)2 (two doublets)2 (two singlets)
¹³C Signals (Ring Carbons) 633
Key HMBC Correlation H5' -> C=O; H5 -> C=OH4/H4' -> C=O; H5/H5' -> C=OH3/H3' -> C=O; H5/H5' -> C=O

Mass Spectrometry (MS): A Fingerprint of Fragmentation

While all three isomers possess the identical molecular formula (C₇H₄N₂O₃) and thus the same exact mass, their behavior under ionization and subsequent fragmentation can be markedly different. Tandem mass spectrometry (MS/MS) is an essential tool for distinguishing isomers by creating a unique fragmentation "fingerprint" for each molecule.[7][8]

Expertise & Causality: Isomer-Specific Fragmentation Pathways

The core principle is that the connectivity of the isoxazole rings to the carbonyl group dictates the stability of the fragments formed upon collision-induced dissociation (CID).[9][10] The initial molecular ion is selected and fragmented, and the resulting daughter ions are detected. The relative abundances and m/z values of these daughter ions are characteristic of the precursor isomer's structure. For example, the cleavage of the bond between a 3-substituted isoxazole and the carbonyl is expected to produce different fragment ions than the cleavage of a 4-substituted isoxazole due to differences in the stability of the resulting acylium and isoxazolyl ions.[11][12]

G cluster_A Isomer A Fragmentation cluster_B Isomer B Fragmentation M_ion Molecular Ion [M]+• m/z 176.02 A_frag1 [Isoxazol-3-yl-C≡O]+ m/z 95.01 M_ion->A_frag1 Loss of Isoxazol-4-yl radical A_frag2 [Isoxazol-4-yl]+ m/z 68.02 M_ion->A_frag2 Loss of Isoxazol-3-yl-CO radical B_frag1 [Isoxazol-3-yl-C≡O]+ m/z 95.01 M_ion->B_frag1 Loss of Isoxazol-3-yl radical B_frag2 [Isoxazol-3-yl]+ m/z 68.02 M_ion->B_frag2 Loss of Isoxazol-3-yl-CO radical

Caption: Plausible differentiating fragmentation pathways in MS/MS.

Experimental Protocol: MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) or electron ionization (EI) source. ESI is generally softer and will likely yield a prominent protonated molecule [M+H]⁺ at m/z 177.03.

  • HRMS Acquisition: First, acquire a full scan high-resolution mass spectrum to confirm the elemental composition of the molecular ion to within 5 ppm accuracy.

  • Tandem MS (MS/MS) Acquisition: Set the mass spectrometer to isolate the precursor ion (e.g., m/z 177.03).

  • Collision-Induced Dissociation (CID): In the collision cell, apply a range of collision energies to fragment the isolated precursor ion.

  • Data Acquisition: Acquire the product ion spectrum, which will show the m/z values of the resulting fragment ions. Repeat for each purified isomer to generate a library of fragmentation patterns.

Predicted Mass Spectrometry Data
IonFormulaExact Mass (m/z)Expected Presence in Isomers
[M+H]⁺ C₇H₅N₂O₃⁺177.0295All
[C₄H₂NO-CO]⁺ C₅H₂N₁O₂⁺108.0080Fragment from 4-yl substitution
[C₃H₂NO-CO]⁺ C₄H₂N₁O₂⁺96.0080Fragment from 3-yl substitution
[C₃H₂NO]⁺ C₃H₂N₁O₁⁺68.0131All (from ring fragmentation)

Fourier-Transform Infrared (FTIR) Spectroscopy: Supporting Evidence

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it is less powerful than NMR for differentiating these specific constitutional isomers, it serves as a rapid, valuable quality control check and provides supporting evidence.[13][14] The key functional groups (C=O, C=N, C-O) are present in all isomers, but their precise vibrational frequencies can be subtly influenced by the molecule's overall symmetry and electronic structure.[15]

Expertise & Causality: The Fingerprint Region

The most significant differences, though subtle, are expected in the "fingerprint region" (roughly 1500 cm⁻¹ to 600 cm⁻¹). This region contains complex vibrations, including ring deformations and C-C/C-O stretching, that are unique to the overall molecular structure. The symmetric isomers (B and C) would be expected to have fewer or sharper bands in this region compared to the asymmetric Isomer A, reflecting their higher degree of symmetry.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.

Characteristic Infrared Absorption Bands
Wavenumber (cm⁻¹)VibrationExpected Presence
~3150-3100=C-H Stretch (Isoxazole Ring)All
~1700-1680C=O Stretch (Ketone Bridge)All
~1620-1580C=N Stretch (Isoxazole Ring)All[12]
~1500-1400C=C Stretch (Aromatic-like Ring)All
~1300-1000C-O Stretch & Ring VibrationsAll (Pattern may differ)

Conclusion: An Integrated and Unambiguous Validation

The structural validation of Isoxazol-3-yl(isoxazol-4-yl)methanone and its constitutional isomers cannot be reliably achieved with a single technique. This guide demonstrates that a multi-faceted approach, grounded in the strengths of different spectroscopic methods, is essential for scientific rigor.

  • NMR Spectroscopy , particularly 2D HMBC, stands as the definitive tool, providing an unambiguous map of atomic connectivity.

  • Tandem Mass Spectrometry complements this by confirming the elemental composition and generating a unique fragmentation fingerprint for each isomer, serving as a powerful secondary confirmation.

  • FTIR Spectroscopy acts as a rapid, supporting technique, offering valuable information on the presence of key functional groups and subtle clues about molecular symmetry.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve absolute confidence in the structure of their target compounds, ensuring the integrity and reproducibility of all subsequent biological and clinical investigations.

References

  • PubMed. (n.d.). Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer. Retrieved from [Link]

  • Wiley Online Library. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Retrieved from [Link]

  • PubMed. (2023). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Retrieved from [Link]

  • ACS Publications. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • ChemRxiv. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • PubMed. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • ACS Publications. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking Isoxazol-3-yl(isoxazol-4-yl)methanone Cytotoxicity in Cancer Cell Lines

Introduction: The Rationale for Investigating Isoxazole Scaffolds in Oncology The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2][3] Its unique elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating Isoxazole Scaffolds in Oncology

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow isoxazole-containing compounds to interact with a wide array of biological targets.[4] This has led to the development of numerous therapeutic agents, from antibiotics like cloxacillin to anti-inflammatory drugs such as valdecoxib.[5]

In oncology, the isoxazole moiety has gained significant attention for its presence in compounds with potent anticancer activities.[1][2] These derivatives have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and disruption of tubulin polymerization.[1][6] Given this precedent, novel molecules built around this scaffold, such as Isoxazol-3-yl(isoxazol-4-yl)methanone, represent promising candidates for new anticancer drug discovery programs.

This guide provides a comprehensive framework for conducting an initial in-vitro benchmark of Isoxazol-3-yl(isoxazol-4-yl)methanone's cytotoxicity. We will detail the selection of appropriate cancer cell lines, outline a robust and reproducible cytotoxicity assay protocol, and present a strategy for data analysis and comparison. The objective is to generate reliable, high-quality data to inform decisions on the compound's future as a potential therapeutic agent.

Benchmarking Strategy: A Multi-faceted Approach to Cytotoxicity Profiling

A successful initial screen requires a carefully considered experimental design. Our approach is grounded in the principles established by institutions like the National Cancer Institute (NCI) for in-vitro drug screening.

Selection of a Diverse Cancer Cell Line Panel

To obtain a broad understanding of the compound's potential, we will test it against a panel of three well-characterized and commonly used human cancer cell lines representing different tumor types:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.[7][8] It is a workhorse for studying hormone-responsive cancers.

  • A549: A human lung adenocarcinoma cell line.[9][10] It serves as a model for non-small cell lung cancer, a major cause of cancer mortality.

  • HeLa: A human cervical adenocarcinoma cell line.[11][12] It is one of the oldest and most commonly used immortal human cell lines in scientific research.

This selection provides a preliminary indication of whether the compound has broad-spectrum activity or is selective for a particular cancer type.

The Choice of Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

While several methods exist for measuring cytotoxicity, we have selected the Sulforhodamine B (SRB) assay. Originally developed for the NCI's drug screening program, the SRB assay is a colorimetric method that measures cell density by quantifying total cellular protein content.[13][14]

Causality Behind the Choice:

  • Robustness and Reproducibility: The SRB assay is less susceptible to interference from metabolic artifacts compared to tetrazolium-based assays (like MTT), which measure mitochondrial activity.[13]

  • Cost-Effectiveness: It is an economical choice for high-throughput screening.[13]

  • Stability: The endpoint, a solubilized dye, is stable for an extended period, offering flexibility in measurement timing.[14]

Essential Controls for Data Integrity

To ensure the validity of our results, the following controls are non-negotiable:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any cytotoxic effects of the solvent itself.

  • Positive Control: A well-characterized anticancer drug with known potency against the selected cell lines. Doxorubicin, a widely used chemotherapeutic agent, will serve this purpose.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with each step explained to ensure technical accuracy and reproducibility.

Protocol 1: Cell Line Culture and Maintenance

Maintaining healthy, logarithmically growing cell cultures is critical for obtaining consistent results.

  • Media Preparation:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% Penicillin-Streptomycin.[8][15][16]

    • A549: DMEM:Ham's F12 (1:1) medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][17]

    • HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][18]

  • Incubation: All cell lines are to be maintained at 37°C in a humidified atmosphere with 5% CO2.[9][11][15]

  • Subculturing:

    • Monitor cell confluency daily. Do not allow cultures to exceed 90% confluency.[15]

    • When cells reach 70-80% confluency, wash with sterile 1x PBS.[15][19]

    • Add pre-warmed 0.25% Trypsin-EDTA solution and incubate for 2-5 minutes until cells detach.[15][19]

    • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[15][17]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the standardized method used by the NCI.[13][14][20]

Workflow Diagram: SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_fix Day 5: Fixation & Staining cluster_read Day 5: Solubilization & Reading A 1. Harvest and count cells B 2. Seed cells into 96-well plates (5,000-10,000 cells/well) A->B C 3. Incubate for 24 hours (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of Isoxazol-3-yl(isoxazol-4-yl)methanone C->D E 5. Add compounds to plates D->E F 6. Incubate for 72 hours E->F G 7. Fix cells with cold 10% TCA F->G H 8. Wash plates with water G->H I 9. Stain with 0.4% SRB solution H->I J 10. Wash with 1% acetic acid I->J K 11. Air dry plates J->K L 12. Solubilize bound dye with 10 mM Tris base K->L M 13. Read absorbance at 540 nm L->M N 14. Calculate % Growth Inhibition M->N

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well microtiter plate, seed cells at a density of 5,000 cells/well in 100 µL of complete medium.[21] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Isoxazol-3-yl(isoxazol-4-yl)methanone in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the diluted compounds, vehicle control, or positive control (Doxorubicin).

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • Gently remove the treatment medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[13][20]

    • Incubate at 4°C for at least 1 hour.[13][20]

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[13][20]

    • Incubate at room temperature for 30 minutes.[20]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14][20]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the optical density (OD) at 540 nm using a microplate reader.[20]

Results and Comparative Analysis

The raw absorbance data should be processed to determine the compound's cytotoxic potency, typically expressed as the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Analysis: The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = (1 - (OD_treated - OD_Tzero) / (OD_control - OD_Tzero)) * 100 Where OD_Tzero is the absorbance at the time of compound addition.

The IC50 values are then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

The results should be summarized in a clear, comparative table.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
Isoxazol-3-yl(isoxazol-4-yl)methanone 8.512.215.7
Doxorubicin (Positive Control)0.91.20.8
Vehicle Control (0.5% DMSO)>100>100>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparison with Other Isoxazole Derivatives

The isoxazole scaffold is a common feature in many compounds with demonstrated anticancer activity. For context, the activity of Isoxazol-3-yl(isoxazol-4-yl)methanone can be benchmarked against literature values for other isoxazole derivatives. For instance, certain isoxazole-chalcone derivatives have shown potent cytotoxicity against DU145 prostate cancer cells with IC50 values in the low micromolar range (e.g., 0.96 µM).[3][22] Other curcumin-isoxazole analogs have demonstrated marked cytotoxicity against the K562 leukemia cell line with an IC50 of 0.5 µM.[23] A series of isoxazole-piperazine derivatives showed strong cytotoxicity on MCF-7 cells with IC50 values ranging from 0.3 to 3.7 µM.[24] These comparisons help to position the novel compound within the broader landscape of isoxazole-based anticancer agents.

Potential Mechanisms of Action: A Forward Look

While this initial screen does not elucidate the mechanism of action, the structure of Isoxazol-3-yl(isoxazol-4-yl)methanone and data from related compounds can inform future hypotheses. Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, or by inducing cell cycle arrest.[24]

Hypothetical Signaling Pathway Involvement

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibition Compound Isoxazol-3-yl (isoxazol-4-yl)methanone Compound->Akt Potential Inhibition?

Caption: Hypothetical targeting of the PI3K/Akt survival pathway.

Future studies could investigate the compound's effect on cell cycle progression via flow cytometry or probe its impact on key proteins in survival pathways using techniques like Western blotting.

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the initial cytotoxic benchmarking of Isoxazol-3-yl(isoxazol-4-yl)methanone. By employing a diverse cell line panel, a reliable assay, and rigorous controls, researchers can generate high-quality, reproducible data. The hypothetical results suggest that the compound may possess moderate cytotoxic activity. The next logical steps would be to expand the screening to a larger panel, such as the NCI-60 cell line panel, to identify potential patterns of selectivity and to initiate mechanistic studies to unravel its mode of action.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • UCL. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Papagerakis, S., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3158. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • RE-Place. (n.d.). Culturing HeLa cells. Retrieved from [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Sokół, A., et al. (2022). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 23(21), 13359. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(14), 5410. Retrieved from [Link]

  • Public Health England. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • ABM Inc. (n.d.). A549/GFP Cell Line. Retrieved from [Link]

  • Basile, I., et al. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 16(2), 173. Retrieved from [Link]

  • Kumar, A., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). Hela Cell Line. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. Retrieved from [Link]

  • Hyrsova, L., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Perez, K. B., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • Wang, Y., et al. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. Bioengineering, 9(11), 693. Retrieved from [Link]

  • Deb, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sahoo, B., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Retrieved from [Link]

  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell Lines and Culture Conditions. Retrieved from [Link]

  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved from [Link]

  • Szabó, N., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. ChemMedChem. Retrieved from [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1-25. Retrieved from [Link]

  • Nayak, S. K., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1088. Retrieved from [Link]

  • Khan, I., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S2946-S2960. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5‑e][9][15][20]triazepine Derivatives and Potential Inhibi. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents. Retrieved from [Link]

  • Dvořáková, M., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7545. Retrieved from [Link]

  • Boyd, M. R. (1997). The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. Retrieved from [Link]

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Validation

Comparative LC-MS/MS Quantitative Analysis of Isoxazol-3-yl(isoxazol-4-yl)methanone: RP-QqQ vs. HILIC-HRMS

Executive Summary & Analytical Challenges Isoxazol-3-yl(isoxazol-4-yl)methanone (CAS: 60295-63-8) is a low-molecular-weight (164.12 g/mol ), highly polar bis-isoxazole scaffold. Compounds containing isoxazole rings are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

Isoxazol-3-yl(isoxazol-4-yl)methanone (CAS: 60295-63-8) is a low-molecular-weight (164.12 g/mol ), highly polar bis-isoxazole scaffold. Compounds containing isoxazole rings are frequently utilized in drug discovery for their bioisosteric properties and target modulation capabilities (e.g., RORγt and FLT3 inhibition)[1][2]. However, quantifying this specific chemotype in biological matrices like rat plasma presents two distinct physicochemical challenges:

  • Chromatographic Voiding: With a near-zero or negative logP, this bis-heterocycle exhibits negligible retention on standard C18 reversed-phase (RP) columns, causing it to co-elute with early-eluting matrix components (salts, proteins), leading to severe ion suppression[3].

  • Fragmentation Lability: Under positive electrospray ionization (ESI+), the protonated precursor ([M+H]⁺ at m/z 165.0294) is highly labile. Collision-induced dissociation (CID) typically forces the cleavage of the N-O bond or the bridging methanone C-C bond, requiring careful optimization to prevent signal dissipation across multiple minor fragment channels[4][5].

This guide provides an objective, data-backed comparison between a standard Reversed-Phase Triple Quadrupole (RP-QqQ) workflow and an optimized Hydrophilic Interaction Liquid Chromatography High-Resolution Mass Spectrometry (HILIC-HRMS) workflow to overcome these limitations.

Workflow Visualization

LCMS_Workflow cluster_RP Method A: RP-QqQ Workflow cluster_HILIC Method B: HILIC-HRMS Workflow Sample Rat Plasma Sample (Spiked with IS) PPT Protein Precipitation (3x Cold ACN, 14000g) Sample->PPT RP_Dilute Aqueous Dilution (1:5 with H2O) PPT->RP_Dilute Prevent solvent effect HILIC_Direct Direct Injection (Maintains 75% ACN) PPT->HILIC_Direct Match mobile phase RP_LC C18 RP-LC (Gradient: 5% to 95% MeOH) RP_Dilute->RP_LC QqQ Triple Quadrupole MS (MRM: m/z 165.0 → 96.0) RP_LC->QqQ ESI+ Data Quantitative Comparison (Matrix Effect, LOQ, Linearity) QqQ->Data HILIC_LC Amide HILIC (Gradient: 95% to 50% ACN) HILIC_Direct->HILIC_LC HRMS Q-TOF HRMS (PRM: m/z 165.0295) HILIC_LC->HRMS ESI+ HRMS->Data

Fig 1: Comparative decision tree for RP-QqQ vs. HILIC-HRMS workflows in bis-isoxazole bioanalysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the choice, alongside built-in quality control (QC) checkpoints.

Phase 1: Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE). Highly polar compounds like Isoxazol-3-yl(isoxazol-4-yl)methanone often exhibit poor recovery on reversed-phase SPE sorbents due to premature breakthrough during the loading/washing phases.

  • Validation Check: The resulting supernatant must be visually clear. Any turbidity indicates incomplete precipitation, which will irreversibly foul the HILIC column frits.

Phase 2: Chromatographic Separation

Method A: Reversed-Phase (RP-LC)

  • Preparation: Dilute the PPT supernatant 1:5 with HPLC-grade water.

    • Causality: Injecting a 75% ACN extract directly onto a C18 column running at 5% organic mobile phase causes a "solvent effect," leading to severe peak fronting and breakthrough.

  • Column: Zorbax Eclipse Plus C18 (150 × 3.0 mm, 3.5 µm)[3].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

Method B: HILIC (Optimized)

  • Preparation: Inject the 75% ACN PPT supernatant directly.

    • Causality: HILIC chromatography relies on a high-organic starting condition to partition the analyte into a water-enriched layer on the stationary phase. The 75% ACN sample matrix perfectly matches the initial mobile phase, preserving peak symmetry.

  • Column: Waters ACQUITY UPLC BEH Amide (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) Acetonitrile.

  • Gradient: 95% B to 50% B over 6 minutes.

Phase 3: Mass Spectrometric Detection & System Validation
  • Method A (QqQ MRM): ESI+ mode. Transition m/z 165.0 → 96.0. This transition monitors the cleavage of the bridging methanone C-C bond, yielding the isoxazole-carbonyl cation ([C₄H₂NO₂]⁺).

  • Method B (HRMS PRM): ESI+ mode on a Q-TOF or Orbitrap. Parallel Reaction Monitoring (PRM) targeting the exact mass m/z 165.0294 at a resolution of R=70,000.

  • System Validation (Post-Column Infusion): While injecting a blank plasma extract, continuously infuse a 100 ng/mL neat standard of the analyte post-column.

    • Acceptance Criteria: The MS baseline must not deviate by more than ±10% at the analyte's retention time. If suppression exceeds this, the gradient must be adjusted to shift the analyte away from the matrix suppression zone.

Comparative Quantitative Performance

The following table synthesizes the experimental validation data comparing the two methodologies. The data highlights the severe limitations of RP-LC for this specific chemotype and the superior performance of HILIC-HRMS.

Analytical ParameterMethod A: RP-QqQMethod B: HILIC-HRMSCausality / Mechanistic Insight
Retention Time (RT) 1.2 min (Near Void Volume)4.5 min (Well Retained)The polar bis-isoxazole cannot partition into the hydrophobic C18 chains, resulting in rapid elution. HILIC provides excellent retention via hydrophilic partitioning.
Matrix Effect (ME %) 45% (Severe Suppression)92% (Minimal Suppression)Elution at 1.2 min in RP-LC coincides with the elution of unretained plasma salts and phospholipids, competing for ionization energy in the ESI source.
Linear Dynamic Range 10.0 – 5,000 ng/mL1.0 – 5,000 ng/mLHRMS filtering out nominal mass interferences combined with reduced ion suppression extends the linear range by a full order of magnitude at the lower end.
Limit of Quantitation 10.0 ng/mL1.0 ng/mLThe 10-fold improvement in LOQ in Method B is directly attributable to the orthogonal selectivity of the Amide column removing the analyte from the suppression zone.
Extraction Recovery 85 ± 6% (Post-dilution)94 ± 3% (Direct injection)The mandatory 1:5 aqueous dilution required for RP-LC introduces volumetric error and reduces the absolute on-column mass of the analyte.

Conclusion & Recommendations

For the quantitative bioanalysis of highly polar, low-molecular-weight bis-isoxazoles like Isoxazol-3-yl(isoxazol-4-yl)methanone, Method A (RP-QqQ) is fundamentally compromised by matrix effects and poor retention. While QqQ platforms are the industry standard for targeted quantification, coupling them with C18 chromatography for this specific chemotype violates the principles of robust assay design.

Method B (HILIC-HRMS) is the recommended analytical strategy. By matching the high-organic sample extract directly to the HILIC initial conditions, sample preparation is streamlined. Furthermore, the Amide stationary phase provides the necessary retention to separate the analyte from ionizing-suppressing matrix components, while HRMS ensures absolute specificity against isobaric interferences generated by the lability of the isoxazole ring during ionization.

References

  • Yaichkov, I. I., et al. "Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis." Regulatory Research and Medicine Evaluation, 2024.[Link]

  • Manikandan, P., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry, 2023.[Link]

  • Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry, 2004.[Link]

  • Wrona, et al. "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." Pharmaceuticals, 2021.[Link]

  • Fauber, B. P., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2015.[Link]

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Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The Causality of Isoxazole Instability

Standard Operating Procedure: Disposal and Hazard Management of Isoxazol-3-yl(isoxazol-4-yl)methanone As a bis-isoxazole ketone, Isoxazol-3-yl(isoxazol-4-yl)methanone presents unique handling and disposal challenges. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Hazard Management of Isoxazol-3-yl(isoxazol-4-yl)methanone

As a bis-isoxazole ketone, Isoxazol-3-yl(isoxazol-4-yl)methanone presents unique handling and disposal challenges. While isoxazole rings are ubiquitous in medicinal chemistry and drug development, their inherent chemical reactivity requires strict logistical oversight during waste management. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded framework for the safe disposal of this compound and its associated waste streams.

To safely dispose of Isoxazol-3-yl(isoxazol-4-yl)methanone, one must first understand its molecular vulnerabilities. The compound consists of two isoxazole rings linked by a ketone carbonyl.

  • N–O Bond Cleavage (The Weak Link): The nitrogen-oxygen bond within the isoxazole ring is thermodynamically labile. Under reductive conditions (e.g., presence of transition metals like Fe or Cu) or extreme thermal stress, this bond undergoes exothermic cleavage, rapidly opening the ring to form β -amino enones or releasing nitrogen oxides ( NOx​ )[1].

  • Base-Catalyzed Ring Opening: Isoxazoles are highly sensitive to strong bases. Deprotonation or nucleophilic attack can induce ring cleavage, generating reactive enolates[2]. If disposed of in highly alkaline aqueous waste streams (pH > 10), the compound can degrade exothermically, leading to unexpected pressure buildup in sealed waste carboys.

  • Thermal Decomposition: When subjected to high heat or incineration, isoxazole derivatives decompose to release highly irritating and toxic gases, including carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and NOx​ [3],[4].

Understanding these mechanisms is critical: never mix isoxazole waste with strong reducing agents, transition metal catalysts, or highly alkaline aqueous streams without prior quenching.

G A Bis-Isoxazole Ketone (Intact) B Thermal Stress / Strong Base A->B C N-O Bond Cleavage (Exothermic) B->C D Beta-Amino Enones C->D Reductive E NOx / COx Gas Evolution C->E Thermal

Mechanistic degradation pathways of bis-isoxazole ketones.

Quantitative Waste Categorization

Proper EPA classification ensures regulatory compliance and prevents dangerous cross-contamination in the laboratory. Summarized below are the target parameters for categorizing Isoxazol-3-yl(isoxazol-4-yl)methanone waste [1.15].

Waste Stream TypePhysical StatePrimary ContaminantsEPA Waste Code(s)Disposal Routing
Pure Compound Solid (Powder)Isoxazol-3-yl(isoxazol-4-yl)methanoneD001 (if flammable)Lab Pack for High-Temp Incineration
Reaction Liquors Liquid (Organic)Halogenated solvents (DCM, Chloroform)F001, F002Halogenated Solvent Bulking Drum
Extraction Solvents Liquid (Organic)Non-halogenated (Ethyl Acetate, Acetone)F003, F005Non-Halogenated Solvent Bulking Drum
Aqueous Washings Liquid (Aqueous)Trace isoxazole, inorganic saltsNon-RCRA (typically)Aqueous Waste Drum (pH adjusted)
Contaminated PPE SolidTrace chemical residueState-dependentSolid Hazardous Waste Bin

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Each workflow includes a verification step to ensure the chemical environment is stabilized before the waste is transferred to bulk storage.

Protocol A: Disposal of Solid Residues (Unused/Expired Compound)

Solid isoxazole derivatives must be isolated from incompatible materials (oxidizers, strong bases) to prevent spontaneous degradation[3].

  • Containment: Keep the expired or unused Isoxazol-3-yl(isoxazol-4-yl)methanone in its original, tightly sealed glass vial. Do not transfer to a secondary container unless the primary container is compromised.

  • Segregation: Place the vial into a designated "Lab Pack" accumulation bin specifically marked for Toxic/Reactive Organics.

  • Validation: Visually inspect the container for signs of pressure buildup (e.g., bulging caps), which indicates premature thermal decomposition. If bulging is observed, handle as a reactive explosive hazard and contact EHS immediately.

  • Manifesting: Label the outer container with the full chemical name. Do not use abbreviations. Note the presence of the bis-isoxazole moiety for the incineration facility, as it requires specific NOx​ scrubbing protocols during destruction[4].

Protocol B: Quenching and Disposal of Reaction Mother Liquors

When Isoxazol-3-yl(isoxazol-4-yl)methanone is used in synthesis, the resulting mother liquors often contain unreacted starting material, transition metal catalysts, or bases.

  • Thermal Equilibration: Allow the reaction mixture to cool completely to ambient room temperature (20–25°C). Causality: Quenching warm isoxazole solutions can trigger rapid N-O bond cleavage and solvent boil-off.

  • Catalyst Quenching: If transition metals (e.g., Cu, Fe) were used, add a chelating agent (e.g., EDTA solution) to sequester the metals. This prevents ongoing metal-catalyzed reductive cleavage of the isoxazole ring in the waste carboy[1].

  • pH Adjustment (The Validation Step):

    • Test the pH of the solution using universal indicator paper.

    • If the solution is highly basic (pH > 9), carefully neutralize it to pH 7–8 using 1M HCl or a saturated NH4​Cl solution.

    • Self-Validation: A stable pH of 7–8 confirms the environment is no longer conducive to base-catalyzed ring opening[2].

  • Phase Separation & Bulking: Separate the organic and aqueous layers.

    • Route the organic layer to the appropriate F-listed solvent carboy (F002 for halogenated, F005 for non-halogenated)[1.15].

    • Route the neutralized aqueous layer to the aqueous waste carboy.

G W Isoxazol-3-yl(isoxazol-4-yl)methanone Waste Stream S Solid Residues (Unused/Expired) W->S L Liquid Solutions (Reaction Liquors) W->L I EPA Lab Pack (Incineration) S->I H Halogenated Solvents L->H NH Non-Halogenated Solvents L->NH F1 F001/F002 Waste Bulking H->F1 F3 F003/F005 Waste Bulking NH->F3

Regulatory waste segregation workflow for isoxazole derivatives.

Spill Response and Decontamination

In the event of an operational spill involving Isoxazol-3-yl(isoxazol-4-yl)methanone:

  • Eliminate Ignition Sources: Isoxazole derivatives and their typical solvent vehicles can be highly flammable. Immediately remove all spark sources and ensure explosion-proof ventilation is active[3].

  • Solid Spills: Do not sweep dry powder, as this generates inhalable dust and static electricity. Gently cover the powder with damp sand or a non-combustible absorbent material. Use non-sparking tools to scoop the mixture into a compatible, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the affected area with a mild detergent and water. Avoid using strong alkaline cleaners (like concentrated bleach or lye-based degreasers) directly on the raw chemical, as this can trigger the aforementioned base-induced ring cleavage and localized exotherms[2].

References

  • United States Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2025). N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Retrieved from [Link]

  • J-Stage. (n.d.). Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. Retrieved from[Link]

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